Azido-PEG8-propargyl
Description
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Properties
Molecular Formula |
C19H35N3O8 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C19H35N3O8/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-19-30-17-15-28-13-11-26-9-7-24-5-3-21-22-20/h1H,3-19H2 |
InChI Key |
QDDPIAVPDQNYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG8-propargyl: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure and Properties
Azido-PEG8-propargyl is a heterobifunctional linker featuring an azide group on one terminus and a propargyl group on the other, connected by a polyethylene glycol (PEG) spacer of eight ethylene glycol units. The PEG chain enhances the molecule's solubility in aqueous solutions, a crucial property for biological applications.
The azide and propargyl groups are key to its functionality, enabling copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. These "click" reactions are highly efficient and specific, allowing for the precise coupling of this compound to molecules bearing a complementary alkyne or azide functionality, respectively.
Below is the inferred chemical structure of this compound represented in a DOT script diagram.
An In-Depth Technical Guide to Azido-PEG8-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG8-propargyl, a heterobifunctional linker increasingly employed in the fields of bioconjugation, drug delivery, and proteomics. This molecule, featuring an azide group at one terminus and a propargyl group at the other, connected by an eight-unit polyethylene glycol (PEG) spacer, is a powerful tool for covalently linking diverse molecular entities with high specificity and efficiency through "click chemistry."
Core Properties and Molecular Specifications
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Notes |
| Molecular Formula | C21H39N3O8 | Based on the structure of an eight-unit polyethylene glycol chain with terminal azide and propargyl groups. |
| Molecular Weight | Approximately 477.56 g/mol [1] | Calculated based on the chemical formula. Slight variations may exist depending on the exact synthesis and purity. |
| Appearance | Colorless to pale yellow oil or solid | Typical appearance for PEG compounds of this molecular weight. |
| Solubility | Soluble in water and most organic solvents | The hydrophilic nature of the PEG chain imparts good solubility in aqueous buffers, while the overall structure allows for solubility in solvents like DMSO and DMF. |
| Storage Conditions | -20°C for long-term storage[1] | Recommended to prevent degradation of the reactive azide and propargyl groups. Should be stored in a dry, dark environment. |
Key Applications in Research and Drug Development
The dual functionality of this compound makes it a versatile linker in several advanced applications:
-
Proteolysis Targeting Chimeras (PROTACs): This linker can be used to synthesize PROTACs by connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins.[2][3][4]
-
Antibody-Drug Conjugates (ADCs): In ADC development, the linker can covalently attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.
-
Bioconjugation and Labeling: this compound is instrumental in labeling and tracking biomolecules in living systems without interfering with their biological function, a cornerstone of bioorthogonal chemistry.
Experimental Protocols: Harnessing the Power of Click Chemistry
The azide and propargyl groups of this compound react specifically with each other via click chemistry, a set of bioorthogonal reactions known for their high yield, specificity, and biocompatibility. The two primary methods for achieving this conjugation are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to form a stable triazole linkage between the azide and propargyl groups.
Materials:
-
Azido-functionalized molecule
-
Propargyl-functionalized molecule (e.g., a biomolecule modified with this compound)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Copper-coordinating ligand (e.g., THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Degassed solvents
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide- and propargyl-functionalized molecules in the reaction buffer to the desired concentrations.
-
-
Preparation of Catalyst Solution:
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide and propargyl solutions.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is generally sufficient.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may vary depending on the specific reactants and concentrations.
-
-
Purification:
-
Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion or affinity chromatography, to remove excess reagents and the copper catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems where the cytotoxicity of copper is a concern. This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.
Materials:
-
Azide-functionalized molecule (e.g., a biomolecule modified with an azide)
-
Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-propargyl)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide- and cyclooctyne-functionalized molecules in the reaction buffer to the desired concentrations.
-
-
Reaction Setup:
-
Combine the azide and cyclooctyne solutions in a reaction vessel. A slight molar excess (1.5-5 equivalents) of one reactant can be used to drive the reaction to completion.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the specific cyclooctyne and reactant concentrations.
-
-
Purification:
-
Purify the conjugate using appropriate chromatographic techniques to remove any unreacted starting materials.
-
Signaling Pathways and Experimental Workflows
The application of this compound is central to the construction of complex biomolecular architectures. A primary example is in the development of PROTACs, which co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.
Conclusion
This compound is a highly versatile and valuable tool for researchers and drug developers. Its well-defined structure and dual reactive handles enable the precise and efficient construction of complex bioconjugates. The choice between CuAAC and SPAAC protocols allows for flexibility in experimental design, accommodating a wide range of applications from in vitro assays to in vivo therapeutic development. As the fields of targeted therapies and chemical biology continue to advance, the utility of such heterobifunctional linkers is poised to grow, facilitating the creation of next-generation therapeutics and research tools.
References
A Comprehensive Technical Guide to the Synthesis and Purification of Azido-PEG8-propargyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG8-propargyl, a heterobifunctional linker critical in bioconjugation, drug delivery, and proteomics. This document outlines a detailed synthetic pathway, experimental protocols, purification methods, and characterization techniques, supported by quantitative data and visual workflows to ensure clarity and reproducibility for researchers and drug development professionals.
Introduction
This compound is a valuable chemical tool possessing two distinct reactive functionalities: a terminal azide group and a terminal propargyl (alkyne) group. These groups allow for sequential and orthogonal "click" chemistry reactions, enabling the precise and stable conjugation of different molecules. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, enhances the solubility and biocompatibility of the resulting conjugates, making it an ideal linker for various biomedical applications.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step process starting from octaethylene glycol. The proposed synthetic route involves:
-
Mono-propargylation of octaethylene glycol to yield Hydroxyl-PEG8-propargyl.
-
Tosylation of the remaining hydroxyl group to create a good leaving group, resulting in Tosyl-PEG8-propargyl.
-
Azidation of the tosylated PEG to introduce the azide functionality, yielding the final product, this compound.
This pathway is designed to be efficient and scalable, utilizing common laboratory reagents and techniques.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of Hydroxyl-PEG8-propargyl (Intermediate 1)
Reaction: This step involves the selective mono-functionalization of octaethylene glycol with a propargyl group.
Protocol:
-
Dissolve octaethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C and stir the suspension for 30 minutes.
-
Add propargyl bromide (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Tosyl-PEG8-propargyl (Intermediate 2)
Reaction: The hydroxyl group of Intermediate 1 is converted to a tosylate, which serves as an excellent leaving group for the subsequent azidation step.
Protocol:
-
Dissolve Hydroxyl-PEG8-propargyl (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C and add triethylamine (1.5 equivalents).
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.
Synthesis of this compound (Final Product)
Reaction: The final step is a nucleophilic substitution where the tosyl group is displaced by an azide ion.
Protocol:
-
Dissolve Tosyl-PEG8-propargyl (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (NaN3, 3 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or preparative HPLC.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis.
| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | Hydroxyl-PEG8-propargyl | 412.5 | 85-95 | >95 |
| 2 | Tosyl-PEG8-propargyl | 566.7 | 90-98 | >95 |
| 3 | This compound | 437.5 | 80-90 | >98 |
Purification and Characterization
Purification
Purification of the intermediates and the final product is crucial to remove unreacted starting materials and byproducts.
-
Column Chromatography: Silica gel chromatography is effective for the purification of all synthesized compounds. A gradient elution system of ethyl acetate in hexanes or methanol in dichloromethane is typically employed.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity (>98%), Reverse-Phase HPLC (RP-HPLC) is the recommended method.[][4] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common mobile phase system. Size-Exclusion Chromatography (SEC) can also be used to separate based on hydrodynamic volume.[]
Characterization
The identity and purity of the synthesized compounds should be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure of the intermediates and the final product by identifying characteristic peaks of the PEG backbone, propargyl, and azide functional groups.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized compounds.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Functional Group Transformations
Caption: Functional group transformations in the synthesis.
References
Azido-PEG8-propargyl solubility in aqueous and organic solvents
An In-Depth Technical Guide to the Solubility of Azido-PEG8-propargyl in Aqueous and Organic Solvents
For researchers, scientists, and drug development professionals, understanding the solubility of linker molecules is paramount for the successful design and execution of bioconjugation, drug delivery systems, and various biomedical applications. This compound is a heterobifunctional linker that incorporates a polyethylene glycol (PEG) spacer, an azide group, and a propargyl group. The PEG component is instrumental in modulating the solubility of the molecule. This guide provides a comprehensive overview of the solubility of this compound and similar PEGylated molecules, details experimental protocols for solubility determination, and illustrates key concepts through diagrams.
Core Concepts of PEG Solubility
Polyethylene glycol (PEG) is a polyether that is well-known for its high solubility in aqueous solutions and a variety of organic solvents.[1][] This solubility is attributed to the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with water molecules.[3] The general solubility of PEG derivatives is influenced by several factors, including molecular weight, the nature of the end functional groups, and the properties of the solvent.[1][4]
The presence of the hydrophilic PEG8 spacer in this compound significantly enhances its solubility in aqueous media. The terminal azide and propargyl groups, while less polar than the PEG chain, are generally compatible with a range of solvents used in bioconjugation reactions.
Solubility Profile of this compound and Related Compounds
While precise quantitative solubility data (e.g., in mg/mL) for this compound is not extensively published in peer-reviewed literature, qualitative solubility information is available from commercial suppliers and can be inferred from the behavior of similar PEGylated molecules. The following table summarizes the known solubility of this compound and related compounds in common aqueous and organic solvents.
| Compound | Solvent | Solubility |
| This compound | Water | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Propargyl-PEG8-amine | Water, DMSO, DCM, DMF | Soluble |
| Propargyl-PEG8-alcohol | Water, DMSO, DCM, DMF | Soluble |
| Azido-PEG8-azide | Water, DMSO, DCM, DMF | Soluble |
| Azido-PEG-Azide (general) | Water, Chloroform, Methylene chloride, DMF, DMSO | Soluble |
| Alcohol, Toluene | Less Soluble | |
| Ether | Not Soluble |
Experimental Protocol for Solubility Determination
A standard experimental approach to determine the solubility of a compound like this compound involves the shake-flask method followed by a suitable analytical technique to quantify the dissolved solute.
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, DMSO, DMF, DCM)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another quantitative analytical instrument.
Methodology:
-
Preparation of Stock Solution and Calibration Curve:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
From the stock solution, prepare a series of dilutions to create a calibration curve using the chosen analytical method (e.g., HPLC). This curve will be used to determine the concentration of the unknown samples.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the test solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to fall within the range of the calibration curve.
-
Analyze the diluted supernatant using the calibrated analytical method to determine the concentration of dissolved this compound.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Visualizing Key Concepts
To further aid in the understanding of the factors influencing solubility and the experimental workflow, the following diagrams are provided.
Caption: Factors influencing PEGylated molecule solubility.
Caption: Workflow for determining solubility.
References
Mechanism of Azido-PEG8-propargyl click chemistry reaction
An In-Depth Technical Guide to the Mechanism of Azido-PEG8-Propargyl Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them invaluable tools in drug discovery, bioconjugation, and materials science.[1] The cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2] This guide provides a detailed examination of the core mechanism of this reaction, specifically focusing on the conjugation of molecules using an this compound system.
The this compound linker is a bifunctional molecule designed for click chemistry applications. It contains an azide group (-N₃) at one end and a propargyl group (a terminal alkyne, -C≡CH) at the other, separated by an 8-unit polyethylene glycol (PEG) chain.[3][4] The PEG linker is a synthetic, hydrophilic, and biocompatible polymer that enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it particularly suitable for biological applications.[5]
Core Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction provides a dramatic rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition and exhibits exceptional regioselectivity, exclusively yielding the 1,4-triazole isomer. While early proposals suggested a mononuclear copper catalyst, extensive kinetic and computational studies now support a dinuclear copper intermediate as the kinetically favored pathway. This mechanism involves multiple steps that efficiently bring the azide and alkyne together to form the triazole ring.
The key steps in the dinuclear catalytic cycle are as follows:
-
Formation of Copper(I) Acetylide : The reaction begins with the coordination of a copper(I) ion to the terminal alkyne (the propargyl group), which acidifies the terminal hydrogen and facilitates its deprotonation to form a copper(I) acetylide intermediate.
-
Formation of Dinuclear Complex : The initial copper acetylide coordinates with a second copper(I) ion, forming a dinuclear π,σ-bis(copper) acetylide complex. This dinuclear species is considered the key reactive intermediate.
-
Azide Coordination : The azide molecule then coordinates to one of the copper centers in the dinuclear complex.
-
Cycloaddition and Metallacycle Formation : The coordinated azide undergoes a cycloaddition reaction with the activated alkyne, forming an unstable six-membered copper metallacycle. The second copper atom acts as a stabilizing donor ligand during this process.
-
Ring Contraction : The six-membered ring rapidly contracts to form a more stable dinuclear copper triazolide intermediate.
-
Protonolysis and Catalyst Regeneration : The cycle concludes with protonolysis of the copper-triazole bond, which releases the final 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing it to participate in a new cycle.
Caption: Dinuclear catalytic cycle of the CuAAC reaction.
Alternative Copper-Free Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While highly efficient, the use of a copper catalyst can be problematic for in vivo applications due to the potential for cytotoxicity. To address this, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal, copper-free alternative.
SPAAC utilizes a cyclic alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne like propargyl. The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide without the need for a catalyst. The reaction proceeds efficiently under physiological conditions and is highly selective, making it an excellent tool for modifying biomolecules in living systems.
Caption: Comparison of CuAAC and SPAAC workflows.
Quantitative Data Summary
The efficiency of the CuAAC reaction depends on several parameters. The table below summarizes typical quantitative data for optimizing the reaction.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Reaction Kinetics | k ≈ 10 to 10⁴ M⁻¹s⁻¹ | The Cu(I) catalyst provides a rate acceleration of 10⁷ to 10⁸ over the uncatalyzed reaction. |
| Alkyne:Azide Ratio | 1:1.1 to 1:1.5 | A slight excess of the azide can help drive the reaction to completion, especially if the alkyne is the more valuable component. |
| Copper(I) Source | 1-10 mol% | Typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). |
| Reducing Agent | 10-50 mol% | A sufficient excess of sodium ascorbate is used to maintain copper in its active Cu(I) oxidation state and prevent oxidative homocoupling of the alkyne. |
| Accelerating Ligand | 1-10 mol% (Equimolar to Cu) | Ligands like TBTA or THPTA stabilize the Cu(I) state, prevent catalyst oxidation, and accelerate the reaction. |
| Solvents | t-BuOH/H₂O, DMSO, DMF, Aqueous Buffers | The choice depends on the solubility of the reactants. The reaction is tolerant to a wide range of solvents, including aqueous systems. |
| Temperature | Room Temperature | The reaction proceeds readily at ambient temperatures, avoiding the need for harsh heating. |
| Reaction Time | 1 - 24 hours | Completion time varies based on reactant concentration, steric hindrance, and catalyst efficiency. Reactions are often complete within a few hours. |
| Typical Yields | > 90% | The reaction is known for its high efficiency and yields, often requiring minimal purification. |
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol provides a general method for the CuAAC reaction between an alkyne and an azide in an organic solvent system.
-
Materials and Reagents :
-
Terminal Alkyne (e.g., Propargyl-PEG8-R1)
-
Azide (e.g., Azido-R2)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMSO)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure :
-
Reactant Preparation : In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.1 equivalents) in the chosen solvent. Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Premix : In a separate microcentrifuge tube, prepare a catalyst master mix. For a typical reaction, combine CuSO₄ (e.g., 5 mol%) and TBTA (e.g., 5 mol%).
-
Initiation : Add a freshly prepared solution of sodium ascorbate (e.g., 10-20 mol% in water) to the reactant solution.
-
Catalyst Addition : Add the catalyst premix to the main reaction vessel to initiate the cycloaddition.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor its progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Once the reaction is complete (typically 1-12 hours), it can be quenched by adding a copper chelator like EDTA. The mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product can be purified by silica gel column chromatography if necessary.
-
Caption: General experimental workflow for a CuAAC reaction.
Protocol for Bioconjugation in Aqueous Buffer
This protocol is adapted for reactions involving sensitive biomolecules, such as proteins or oligonucleotides, in an aqueous environment.
-
Materials and Reagents :
-
Alkyne-modified biomolecule (1.0 equiv.)
-
Azide-functionalized molecule (1.5-5.0 equiv.)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
-
Procedure :
-
Reactant Preparation : In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized molecule in the reaction buffer.
-
Catalyst Premix : In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 ratio of copper to ligand is common to protect the biomolecule from copper-induced damage.
-
Initiation : Add the CuSO₄/THPTA premix to the biomolecule solution, followed immediately by the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically between 50-250 µM.
-
Incubation : Incubate the reaction at room temperature for 1-4 hours. If working with light-sensitive molecules, protect the tube from light.
-
Purification : Upon completion, the conjugated biomolecule is purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
Conclusion
The this compound click chemistry reaction, driven by the robust and efficient CuAAC mechanism, is a powerful tool for covalently linking molecules. Its high yield, specificity, and tolerance of a wide range of functional groups and solvents have cemented its role in modern chemical synthesis and bioconjugation. The dinuclear copper catalytic cycle provides a detailed explanation for the reaction's remarkable speed and precision. Furthermore, the availability of a copper-free alternative, SPAAC, expands its applicability to sensitive biological systems. A thorough understanding of these mechanisms, reaction parameters, and experimental protocols enables researchers to effectively harness this chemistry for advanced applications in drug development and life sciences.
References
An In-depth Technical Guide to Azido-PEG8-propargyl for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Azido-PEG8-propargyl, a bifunctional linker critical for the synthesis of advanced biomolecules. We will delve into its chemical properties, supplier details, and detailed protocols for its application in bioconjugation, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: The Utility of a Heterobifunctional PEG Linker
This compound is a polyethylene glycol (PEG) linker featuring two distinct terminal functional groups: an azide (-N₃) and a propargyl (a terminal alkyne). This heterobifunctional nature allows for sequential, orthogonal conjugation reactions. The azide and propargyl groups are partners in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, which forms a stable triazole linkage. The PEG8 component, consisting of eight ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Technical Data: this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 1196733-06-8[1] |
| Molecular Formula | C₁₉H₃₅N₃O₈ |
| Molecular Weight | 433.50 g/mol |
| Appearance | Solid or oil |
| Solubility | Soluble in water, DMSO, DMF |
| Purity | Typically ≥95% or ≥98% |
Supplier Information
A variety of chemical suppliers offer this compound. The following table provides a non-exhaustive list of potential suppliers and the typical information available for this product. Researchers should verify the product specifications directly with the supplier before procurement.
| Supplier | Product Name | CAS Number | Purity | Notes |
| MCE (MedChemExpress) | This compound | 1196733-06-8 | >98% | Described as a PROTAC linker.[2] |
| 乐研试剂 (LeYan Reagents) | This compound | 1196733-06-8 | 98% | Listed as a life science linker and pharmaceutical intermediate.[1] |
| BroadPharm | Azido-PEG linkers | Various | High Purity | Offers a wide range of Azido-PEG linkers for click chemistry. |
| AxisPharm | Azide PEG linkers | Various | High Purity | Specializes in PEG reagents for bioconjugation and drug discovery. |
Experimental Protocols
The bifunctionality of this compound makes it an ideal linker for constructing complex biomolecular architectures like PROTACs. The following is a detailed, representative protocol for the synthesis of a PROTAC using this linker. This protocol assumes the use of a target protein ligand with a free amine and an E3 ligase ligand with a functional group amenable to attachment to the azide or propargyl end after the first conjugation step.
Protocol: Synthesis of a PROTAC using this compound via Sequential Amide Coupling and CuAAC
Objective: To synthesize a PROTAC by first conjugating a protein of interest (POI) ligand to the propargyl end of the linker via an amide bond, followed by the conjugation of an E3 ligase ligand to the azide end via a CuAAC reaction.
Materials:
-
POI ligand with a primary amine functional group
-
E3 ligase ligand with a terminal alkyne functional group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Deionized water
-
tert-Butanol
-
Purification supplies (e.g., HPLC system with a C18 column)
Part 1: Conjugation of POI Ligand to this compound
-
Activation of the Propargyl end (if necessary): This protocol assumes the propargyl end can be modified to a carboxylic acid for amide coupling. If starting with a propargyl alcohol, it would first need to be oxidized to a carboxylic acid. For this example, we will assume a derivative, Propargyl-PEG8-acid, is used for the initial amide bond formation with an amine-containing POI ligand.
-
Amide Coupling Reaction:
-
Dissolve Propargyl-PEG8-acid (1.0 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
In a separate vial, dissolve the POI ligand (with a primary amine, 1.0 eq) in anhydrous DMF.
-
Add the activated Propargyl-PEG8-NHS ester solution to the POI ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product (POI-linker conjugate) by preparative HPLC.
-
Part 2: CuAAC "Click" Reaction with E3 Ligase Ligand
-
Prepare Stock Solutions:
-
Dissolve the purified POI-linker conjugate (azide-terminated, 1.0 eq) in a mixture of tert-butanol and water (1:1).
-
Dissolve the E3 ligase ligand (alkyne-functionalized, 1.2 eq) in the same solvent system.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
-
CuAAC Reaction Setup:
-
In a reaction vial, combine the POI-linker conjugate solution and the E3 ligase ligand solution.
-
In a separate microcentrifuge tube, premix the CuSO₄ and THPTA solutions.
-
Add the CuSO₄/THPTA mixture to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Reaction Monitoring and Purification:
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
Once the reaction is complete, purify the final PROTAC product by preparative HPLC to remove unreacted starting materials and the copper catalyst.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway relevant to the application of this compound.
Caption: Workflow for PROTAC synthesis using a PEG8 linker.
Caption: PROTAC-mediated degradation of a target protein.
This guide provides a foundational understanding of this compound and its applications. The provided protocols and diagrams serve as a starting point for researchers to design and execute their own experiments in the exciting and rapidly advancing field of bioconjugate chemistry.
References
Safety and Handling of Azido-PEG8-propargyl: An In-depth Technical Guide
This guide provides comprehensive safety and handling precautions for Azido-PEG8-propargyl, a bifunctional crosslinker increasingly utilized by researchers, scientists, and drug development professionals. Due to its dual reactive moieties—an azide and a propargyl group—this reagent is a valuable tool in bioconjugation, drug delivery, and the development of complex biomaterials through "click chemistry." However, the presence of the azide functional group necessitates stringent safety protocols to mitigate risks associated with this class of compounds.
Hazard Identification and Chemical Properties
General Properties:
| Property | Information |
| Appearance | Varies; may be a liquid or a low-melting solid. |
| Solubility | Generally soluble in water and common organic solvents like DMSO and DMF. |
| Primary Application | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[1][2][3] |
Principal Hazards:
-
Azide Group: Organic azides are energetic materials and can be explosive, particularly those with a low carbon-to-nitrogen ratio.[4] They are sensitive to heat, shock, and friction. While the PEG chain in this compound increases the carbon-to-nitrogen ratio, making it less likely to be explosive than smaller organic azides, it should still be handled with care. The azide group is also acutely toxic, with a toxicity profile similar to that of cyanide.
-
Propargyl Group: The terminal alkyne is a reactive functional group. While not hazardous on its own, its reactivity is central to its utility in click chemistry.
-
PEG Moiety: Polyethylene glycol is generally considered biocompatible and non-toxic.[5]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is crucial when working with this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.
-
Skin and Body Protection: A flame-resistant lab coat should be worn. Ensure arms and legs are covered.
General Handling Practices:
-
Avoid heating the compound unless specified in a validated protocol.
-
Do not subject the material to shock or friction.
-
Use non-metal spatulas (e.g., plastic or ceramic) to handle the solid material to prevent the formation of shock-sensitive metal azides.
-
Work on the smallest scale possible.
-
Be aware of incompatibilities. Do not mix with strong oxidizing agents, strong acids, or heavy metals. Contact with acid can generate highly toxic and explosive hydrazoic acid.
-
Avoid using halogenated solvents like dichloromethane or chloroform as reaction media, as they can form extremely unstable di- and tri-azidomethane.
Storage and Stability
Proper storage is essential to maintain the integrity and safety of this compound.
| Storage Parameter | Recommendation |
| Temperature | Store at or below -20°C for long-term stability. |
| Atmosphere | Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation. |
| Light | Protect from light by storing in an amber vial or a dark location. |
| Moisture | Keep in a tightly sealed container to prevent moisture ingress. |
Accidental Release and Waste Disposal
Spill Response:
-
Evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, contact your institution's environmental health and safety department immediately.
Waste Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Collect azide-containing waste in a dedicated, clearly labeled waste container.
-
Crucially, do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.
-
It is recommended to quench organic azides to a more stable form, such as an amine, before disposal if a safe and validated procedure is available.
Experimental Protocols
The primary application of this compound is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The following is a general protocol; however, specific reaction conditions may need to be optimized for individual applications.
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
This protocol outlines the general steps for conjugating an azide-containing molecule (such as a protein or another PEG linker) with this compound.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared solution)
-
A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and protect biomolecules.
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
Degassed solvents
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule and this compound in the chosen buffer or solvent system.
-
-
Preparation of the Catalyst System:
-
In a separate tube, prepare a premix of CuSO₄ and the copper ligand. A common ratio is 1:5 of copper to ligand.
-
-
Reaction Assembly:
-
To the solution of reactants, add the premixed copper/ligand solution. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the final conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.
-
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling and use of this compound.
Caption: General workflow for the safe handling of this compound.
Caption: Experimental workflow for a typical CuAAC reaction.
References
- 1. Azide reagent, PEG azide, Azide click chemistry | BroadPharm [broadpharm.com]
- 2. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. PEGylated proteins: evaluation of their safety in the absence of definitive metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, essential tools in modern bioconjugation and drug development. We will delve into their core properties, applications, and the experimental protocols necessary for their successful implementation.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of polyethylene glycol that possess two different reactive functional groups at their termini.[1] This dual-reactivity allows for the sequential and specific conjugation of two distinct molecules, such as a targeting antibody and a therapeutic payload.[2] The PEG component itself imparts several advantageous properties to the resulting bioconjugate, including enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[1]
The general structure of a linear heterobifunctional PEG linker can be represented as X-PEG-Y, where X and Y are different reactive functional groups.[3] The length of the PEG chain is customizable, which allows for precise control over the spatial separation of the conjugated molecules, a critical factor in optimizing biological activity.[1]
Core Properties and Advantages
The incorporation of a PEG spacer in bioconjugation strategies offers several key advantages:
-
Enhanced Solubility : PEG is highly soluble in aqueous solutions, and its inclusion can significantly improve the solubility of hydrophobic drugs or proteins, thereby reducing aggregation.
-
Reduced Immunogenicity : The PEG chain creates a hydrophilic shield around the conjugated molecule, which can mask epitopes and reduce recognition by the immune system.
-
Improved Pharmacokinetics : By increasing the hydrodynamic volume of the conjugate, PEG linkers can reduce renal clearance, leading to a longer circulation half-life.
-
Biocompatibility : PEG is generally considered non-toxic and biocompatible, making it suitable for in vivo applications.
-
Controlled Spacing : The well-defined length of monodisperse PEG linkers allows for precise control over the distance between the two conjugated molecules, which can be crucial for maintaining the biological activity of both entities.
Quantitative Data of Common Heterobifunctional PEG Linkers
The selection of a specific heterobifunctional PEG linker is often guided by the required length of the spacer and the desired reactivity of the end groups. The following table summarizes the properties of some commonly used linkers.
| Linker Name | Functional Group X | Functional Group Y | Molecular Weight ( g/mol ) | PEG Units (n) |
| Maleimide-PEG4-NHS ester | Maleimide | NHS ester | 428.39 | 4 |
| DBCO-PEG4-NHS ester | DBCO | NHS ester | 649.7 | 4 |
| DBCO-PEG6-NHS ester | DBCO | NHS ester | 737.8 | 6 |
| Azide-PEG-Amine | Azide | Amine | ~2000 | ~45 |
| Azide-PEG-Amine | Azide | Amine | ~3400 | ~77 |
| Azide-PEG-Amine | Azide | Amine | ~5000 | ~113 |
| Maleimide-PEG-NHS ester | Maleimide | NHS ester | ~10000 | ~227 |
Key Applications and Experimental Protocols
Heterobifunctional PEG linkers are instrumental in a variety of applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The heterobifunctional PEG linker facilitates this conjugation, ensuring that the drug is delivered specifically to cancer cells, thereby minimizing off-target toxicity.
This protocol outlines a two-step process for conjugating an antibody to a thiol-containing drug molecule.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
NHS-PEGn-Maleimide linker
-
Thiol-containing drug
-
Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate buffer (50 mM), pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody-Linker Reaction:
-
Equilibrate the NHS-PEGn-Maleimide linker to room temperature.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.
-
Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.
-
Add the linker stock solution to the antibody solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation to Thiol-Containing Drug:
-
Immediately add the thiol-containing drug to the maleimide-activated antibody solution. A 2- to 5-fold molar excess of the drug is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified by size-exclusion chromatography (SEC) to remove any unreacted drug and other small molecules.
-
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC is a critical component that governs the formation of a stable ternary complex.
Surface Modification of Nanoparticles
Heterobifunctional PEG linkers are also used to functionalize the surface of nanoparticles for targeted drug delivery and imaging applications. The PEG linker provides a hydrophilic and biocompatible coating, while the terminal functional group allows for the attachment of targeting ligands, such as antibodies or peptides.
This protocol describes the functionalization of gold nanoparticles with a heterobifunctional PEG linker containing a thiol group for attachment to the gold surface and a second functional group (e.g., NHS ester) for subsequent conjugation.
Materials:
-
Gold nanoparticles (AuNPs)
-
HS-PEGn-NHS ester linker
-
Milli-Q water
-
Phosphate buffer (10 mM), pH 7.4
Procedure:
-
Preparation of PEGylated AuNPs:
-
Prepare a solution of the HS-PEGn-NHS ester linker in Milli-Q water.
-
Add the linker solution to the AuNP suspension with gentle stirring. The optimal linker concentration will depend on the size and concentration of the AuNPs and should be determined empirically.
-
Allow the reaction to proceed for several hours at room temperature to ensure the formation of a stable thiol-gold bond.
-
Remove excess, unbound linker by centrifugation and resuspension of the nanoparticle pellet in fresh Milli-Q water. Repeat this washing step three times.
-
-
Conjugation of a Targeting Ligand:
-
Resuspend the purified PEGylated AuNPs in a suitable buffer for the subsequent conjugation reaction (e.g., phosphate buffer, pH 7.4 for NHS ester chemistry).
-
Add the amine-containing targeting ligand (e.g., an antibody or peptide) to the PEGylated AuNP suspension.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Quench any unreacted NHS esters by adding a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the final functionalized nanoparticles by centrifugation and resuspension to remove the excess targeting ligand.
-
Visualizations of Key Processes
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Antibody-Drug Conjugation
References
Navigating the Stability and Storage of Azido-PEG8-propargyl: A Technical Guide
For Immediate Release
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the stability and recommended storage conditions for Azido-PEG8-propargyl. Understanding these parameters is critical for ensuring the integrity and performance of this versatile bifunctional linker in applications ranging from drug delivery to bioconjugation.
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring an azide group and a propargyl (alkyne) group at opposite ends of a discrete eight-unit polyethylene glycol (PEG) spacer. This structure allows for sequential or orthogonal "click" chemistry reactions, making it a valuable tool in the precise construction of complex bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. The PEG8 spacer enhances water solubility and provides a flexible linker between conjugated molecules. The stability of each functional group and the PEG backbone is paramount for its successful application.
Chemical Stability Profile
The overall stability of this compound is governed by the individual stabilities of its three key components: the azide terminus, the propargyl ester terminus, and the PEG backbone.
Azide Group Stability
The azide (N3) group is known for its high stability under a wide range of reaction conditions, a key feature that makes it ideal for click chemistry. It is generally resistant to hydrolysis and mild oxidizing or reducing conditions. However, organic azides can be sensitive to heat, shock, and pressure, although the high carbon-to-nitrogen ratio in this compound renders it significantly more stable than smaller, more nitrogen-rich organic azides.
Propargyl Ester Group Stability
The propargyl group is an alkyne, which is also a stable functional group for click chemistry. However, it is important to note that many commercially available "propargyl" functionalized PEGs are propargyl esters. This ester linkage is the most susceptible part of the molecule to degradation, primarily through hydrolysis. The rate of hydrolysis is dependent on both pH and temperature.
Polyethylene Glycol (PEG) Backbone Stability
The polyethylene glycol (PEG) backbone is generally stable. However, it can be susceptible to oxidative degradation, particularly at elevated temperatures and in the presence of oxygen. This degradation can lead to chain scission and the formation of various byproducts, including aldehydes and formic esters.
Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the expected stability based on data from related compounds and general chemical principles.
| Parameter | Condition | Expected Stability of this compound | Potential Degradation Pathway |
| pH | Acidic (pH < 6) | Generally stable. | Slow hydrolysis of the propargyl ester. |
| Neutral (pH 6-8) | Moderate stability. | Hydrolysis of the propargyl ester is possible over extended periods. | |
| Alkaline (pH > 8) | Prone to degradation. | Accelerated hydrolysis of the propargyl ester. | |
| Temperature | -20°C to 4°C | High stability in solid form and in anhydrous solvents. | Minimal degradation. |
| Room Temperature (20-25°C) | Limited stability in solution, especially if exposed to moisture and oxygen. | Propargyl ester hydrolysis and potential slow oxidation of the PEG backbone. | |
| Elevated Temperature (>40°C) | Low stability. | Accelerated propargyl ester hydrolysis and significant oxidative degradation of the PEG backbone. | |
| Light | UV or prolonged exposure to light | Potential for degradation. | Photo-oxidation of the PEG chain. |
| Oxygen | Presence of atmospheric oxygen | Increased degradation, especially at elevated temperatures. | Oxidative scission of the PEG backbone. |
Recommended Storage Conditions
To ensure the long-term stability and performance of this compound, the following storage conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes all potential degradation pathways, including hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) . | Prevents oxidative degradation of the PEG backbone. |
| Light | Store in the dark or in an amber vial. | Protects against photo-induced degradation. |
| Moisture | Keep in a dry environment , preferably with a desiccant. | Prevents hydrolysis of the propargyl ester. |
| Form | Store as a solid whenever possible. | Enhances stability compared to solutions. |
| Solutions | If in solution, use anhydrous solvents and store at -20°C under an inert atmosphere for short-term use only. | Minimizes hydrolysis and oxidation in the dissolved state. |
Potential Degradation Pathways
The primary degradation pathways for this compound are the hydrolysis of the propargyl ester and the oxidation of the PEG backbone.
Caption: Potential degradation pathways of this compound.
Experimental Protocol for Stability Assessment
This protocol outlines a general method for assessing the chemical stability of this compound in aqueous buffer solutions at different pH values and temperatures.
Materials and Reagents
-
This compound
-
Phosphate buffer (pH 5.0, 7.4)
-
Borate buffer (pH 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Incubator or water bath
-
HPLC system with UV or Charged Aerosol Detector (CAD)
-
LC-MS system for identification of degradation products
Experimental Workflow Diagram
Methodological & Application
Protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using Azido-PEG8-propargyl
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a set of reactions known for being modular, high-yielding, and generating minimal byproducts.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, with a copper(I) catalyst accelerating the reaction rate by up to 10⁸ compared to the uncatalyzed version.[1][2] Its bio-orthogonality, meaning the azide and alkyne groups are largely inert in biological systems, along with its tolerance for a wide range of functional groups and solvents (including water), makes CuAAC an essential tool for drug discovery, bioconjugation, and materials science.[1][3]
Heterobifunctional linkers, such as those containing polyethylene glycol (PEG) chains, are frequently used in these applications. PEG linkers enhance the solubility, stability, and pharmacokinetic properties of bioconjugates while reducing immunogenicity. Molecules like Azido-PEG8-propargyl, which contain both an azide and an alkyne, are advanced bifunctional linkers that enable the connection of two different molecular entities in a modular fashion. This protocol provides a general framework for performing CuAAC for the conjugation of biomolecules.
Reaction Principle
The CuAAC reaction involves the copper(I)-catalyzed ligation of an azide and a terminal alkyne. The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To stabilize the Cu(I) ion, prevent its oxidation, and protect sensitive biomolecules from oxidative damage, a chelating ligand is crucial. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are ideal for bioconjugation reactions in aqueous buffers.
Experimental Protocol: General Bioconjugation
This protocol describes a general method for conjugating an alkyne-modified biomolecule (e.g., a protein) to an azide-containing molecule (e.g., a small molecule drug or fluorescent probe).
Materials and Reagents
-
Alkyne-modified biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Aminoguanidine hydrochloride (optional, to scavenge ascorbate byproducts)
-
Degassed, sterile phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving non-aqueous soluble molecules)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)
Preparation of Stock Solutions
-
Alkyne-Biomolecule: Prepare a solution of the alkyne-modified biomolecule (e.g., 1 mg/mL, ~25 µM for a 40 kDa protein) in degassed PBS buffer.
-
Azide-Molecule: Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or degassed PBS.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare this solution fresh immediately before use. Prepare a 100 mM stock solution in deionized water.
-
Aminoguanidine (Optional): Prepare a 100 mM stock solution in deionized water.
Reaction Procedure
The order of addition is critical to prevent precipitation and protect sensitive biomolecules.
-
In a suitable reaction tube, add the alkyne-biomolecule solution.
-
Add the azide-molecule stock solution to achieve the desired final molar excess (e.g., 2-10 fold excess over the biomolecule).
-
Prepare Catalyst Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:Ligand is recommended to protect the biomolecule. For a 500 µL final reaction volume with a target of 100 µM Cu, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let the premix stand for 1-2 minutes.
-
Add the catalyst premix to the biomolecule/azide mixture.
-
If using, add the aminoguanidine stock solution (e.g., to a final concentration of 1 mM).
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction mixture. The final concentration should be 5-10 times the copper concentration.
-
Gently mix the solution by inverting the tube. If necessary, protect from light.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
Purification and Analysis
-
Purification: Upon completion, remove the copper catalyst and excess reagents. For biomolecules, size-exclusion chromatography (SEC) or dialysis against an EDTA-containing buffer are effective methods. For small molecules, purification can be achieved via extraction or column chromatography.
-
Analysis: The success of the conjugation can be confirmed by techniques such as LC-MS (to verify the mass of the conjugate), SDS-PAGE (which will show a mobility shift for protein conjugates), and HPLC.
Reaction Parameters and Troubleshooting
The efficiency of CuAAC reactions can be influenced by several factors. The following table summarizes typical starting conditions and common issues.
| Parameter | Recommended Range/Value | Notes & Troubleshooting |
| Reactant Ratio | 1.0 - 1.2 equivalents of one reactant to the other | For precious biomolecules, use a 2-10 fold molar excess of the less expensive azide/alkyne partner. |
| Solvent | Aqueous buffers (PBS, HEPES) or co-solvents (t-BuOH/H₂O, DMSO) | For hydrophobic molecules, up to 10% co-solvent like DMSO can be used. Avoid Tris buffers, which can chelate copper. |
| Catalyst (CuSO₄) | 50 - 250 µM final concentration | Higher concentrations may be needed if the substrate chelates copper, but can also increase risk of biomolecule damage. |
| Ligand (THPTA) | 1:1 to 5:1 molar ratio (Ligand:Cu) | A 5:1 ratio is recommended for sensitive biomolecules to protect against oxidative damage. |
| Reducing Agent | 5-10x molar excess over copper | Always use freshly prepared sodium ascorbate solution. |
| Temperature | Room Temperature (or 4°C overnight) | Lower temperatures can suppress side reactions like oxidative alkyne homocoupling. |
| Reaction Time | 1 - 12 hours | Monitor progress by LC-MS or TLC to determine the optimal time and avoid potential product degradation. |
| Low Yield | - | Causes: Inactive catalyst, poor substrate solubility, inhibitory buffers. Solutions: Degas solvents, use fresh ascorbate, add co-solvents, increase catalyst concentration. |
| Side Reactions | - | Cause: Oxidative homocoupling of alkynes (Glaser coupling). Solution: Thoroughly degas all solutions and maintain an excess of reducing agent. |
Conclusion
The CuAAC reaction is a robust and versatile tool for creating complex bioconjugates. By carefully controlling the reaction conditions, particularly the order of reagent addition and the use of a stabilizing ligand, high yields of purified conjugate can be achieved. This protocol provides a reliable starting point for researchers in drug development and other scientific fields to leverage the power of click chemistry for their specific applications.
References
Application Notes and Protocols for Azido-PEG8-propargyl in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile.[1] Polyethylene glycol (PEG) linkers have gained prominence due to their ability to improve the physicochemical and pharmacological properties of ADCs.[2] Specifically, discrete PEG linkers, such as Azido-PEG8-propargyl, offer a defined length and composition, leading to more homogeneous ADCs with improved batch-to-batch reproducibility.[1]
The this compound linker incorporates an eight-unit polyethylene glycol chain, which imparts hydrophilicity to the ADC. This can mitigate aggregation issues often seen with hydrophobic payloads and improve the ADC's solubility and stability.[1] The terminal azide and propargyl groups are bioorthogonal handles that enable the use of "click chemistry," a highly efficient and specific conjugation method, for attaching the linker to both the antibody and the cytotoxic drug.[3] This application note provides detailed protocols and data on the use of this compound for the development of ADCs.
Advantages of PEG8 Linkers in ADC Development
The inclusion of a PEG8 linker in an ADC construct offers several advantages that can lead to an improved therapeutic index:
-
Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker can increase the ADC's hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life. Studies have shown that a PEG8 linker is often optimal for improving ADC exposure and tolerability.
-
Increased Solubility and Stability: PEGylation can help to solubilize hydrophobic payloads, preventing aggregation and improving the overall stability of the ADC.
-
Reduced Immunogenicity: The PEG chain can shield the cytotoxic payload and potentially immunogenic epitopes on the antibody from the immune system, thereby reducing the risk of an immune response.
-
Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's properties.
Data Presentation
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | Payload | Target Cell Line | IC50 (nM) | Reference |
| No PEG | MMAE | CD30+ Lymphoma | ~1.5 | |
| PEG2 | MMAE | CD30+ Lymphoma | ~1.6 | |
| PEG4 | MMAE | CD30+ Lymphoma | ~1.7 | |
| PEG8 | MMAE | CD30+ Lymphoma | ~1.8 | **** |
| PEG12 | MMAE | CD30+ Lymphoma | ~2.0 | |
| PEG24 | MMAE | CD30+ Lymphoma | ~2.2 |
Note: The data indicates that for this specific ADC, PEG inclusion had a minimal impact on in vitro potency.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | DAR | Clearance (mL/day/kg) | Plasma Exposure (AUC, day*µg/mL) | Reference |
| No PEG | 8 | ~150 | ~20 | |
| PEG2 | 8 | ~100 | ~30 | |
| PEG4 | 8 | ~50 | ~60 | |
| PEG8 | 8 | ~25 | ~120 | **** |
| PEG12 | 8 | ~20 | ~150 | |
| PEG24 | 8 | ~15 | ~200 |
Note: A clear trend of decreasing clearance and increasing plasma exposure is observed with increasing PEG length, with a significant improvement seen with the PEG8 linker.
Experimental Protocols
Protocol 1: Antibody Modification with an Azide Handle
This protocol describes the introduction of an azide group onto a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Azido-PEG8-NHS ester
-
Dimethyl sulfoxide (DMSO)
-
Desalting column
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Prepare a stock solution of the Azido-PEG8-NHS ester: Dissolve the Azido-PEG8-NHS ester in DMSO to a final concentration of 10 mM.
-
Prepare the antibody: Exchange the buffer of the antibody solution to the reaction buffer (PBS, pH 7.4) using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.
-
Reaction: Add a 10-fold molar excess of the Azido-PEG8-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted Azido-PEG8-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the concentration of the azide-modified antibody using a BCA protein assay.
Protocol 2: Payload Modification with a Propargyl Handle
This protocol describes the introduction of a propargyl group onto a cytotoxic payload containing a reactive functional group (e.g., an amine or carboxyl group).
Materials:
-
Cytotoxic payload
-
Propargyl-PEG8-acid (if payload has an amine) or Propargyl-PEG8-amine (if payload has a carboxyl group)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for carboxyl activation
-
Organic solvent (e.g., DMF or DMSO)
-
Reaction buffer: MES buffer for carboxyl activation, or PBS for amine coupling
Procedure (for payload with an amine):
-
Activate the Propargyl-PEG8-acid: Dissolve Propargyl-PEG8-acid, EDC, and Sulfo-NHS in an appropriate organic solvent. Incubate for 15-30 minutes at room temperature to form the active NHS ester.
-
Prepare the payload solution: Dissolve the amine-containing payload in a suitable buffer (e.g., PBS with a small amount of organic co-solvent for solubility).
-
Reaction: Add the activated Propargyl-PEG8-acid solution to the payload solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purification: Purify the propargyl-modified payload using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the product by mass spectrometry and NMR.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis
This protocol describes the conjugation of the azide-modified antibody to the propargyl-modified payload.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Propargyl-modified payload (from Protocol 2)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Prepare stock solutions:
-
100 mM CuSO4 in water
-
200 mM THPTA in water
-
100 mM Sodium ascorbate in water (prepare fresh)
-
-
Prepare reactants:
-
Dilute the azide-modified antibody to the desired concentration in the reaction buffer.
-
Dissolve the propargyl-modified payload in DMSO or another suitable solvent.
-
-
Reaction setup:
-
In a reaction tube, combine the azide-modified antibody and the propargyl-modified payload (typically at a molar ratio of 1:5 to 1:10, antibody:payload).
-
In a separate tube, pre-mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper-ligand complex.
-
-
Initiate the reaction:
-
Add the copper-ligand complex to the antibody-payload mixture.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 4: In Vitro Cell Viability Assay
This protocol is for assessing the cytotoxic activity of the ADC on target cells.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the different concentrations of the test articles. Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Measure viability: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data analysis: Measure the luminescence or absorbance to determine the percentage of viable cells. Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Structure of an ADC with an this compound linker.
Caption: HER2 signaling pathway targeted by an ADC.
References
Application Notes and Protocols for PROTAC Synthesis Utilizing Azido-PEG8-propargyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) using the bifunctional linker, Azido-PEG8-propargyl. PROTACs are innovative heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins. The modular nature of PROTACs, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization. The this compound linker, featuring an azide and a propargyl group connected by a flexible eight-unit polyethylene glycol (PEG) chain, is a valuable tool in PROTAC development. The PEG component enhances solubility and cell permeability, while the terminal azide and alkyne groups enable highly efficient and modular assembly of the final PROTAC molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2]
Core Principles of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[3][4]
Advantages of this compound in PROTAC Synthesis
-
Modular and Efficient Synthesis : The orthogonal reactivity of the azide and propargyl groups allows for a highly efficient and modular "click chemistry" approach to PROTAC synthesis.[1] This facilitates the rapid generation of PROTAC libraries with diverse POI ligands and E3 ligase ligands for structure-activity relationship (SAR) studies.
-
Enhanced Physicochemical Properties : The hydrophilic PEG8 chain can improve the aqueous solubility of the resulting PROTAC, a common challenge for these high molecular weight molecules. Improved solubility often translates to better cell permeability and bioavailability.
-
Optimal Spacing and Flexibility : The length of the PEG8 linker provides spatial separation between the two ligands, which is often crucial for the formation of a stable and productive ternary complex. The flexibility of the PEG chain can also facilitate the optimal orientation of the POI and E3 ligase.
Quantitative Data on BRD4-Targeting PROTACs with PEG Linkers
The following tables summarize representative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer therapy. While specific data for an this compound linker is not available in the literature, the data presented is for BRD4 PROTACs synthesized using similar PEG linkers and click chemistry, providing a relevant benchmark.
Table 1: Degradation Potency of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | Pomalidomide (CRBN) | PEG-based | <1 | >90 | Burkitt's Lymphoma | |
| PROTAC 2 | Pomalidomide (CRBN) | PEG-based | ~100 | >90 | AML | |
| PROTAC 3 | Lenalidomide (CRBN) | PEG-based | ~0.05 | >90 | RS4;11 Leukemia | |
| PROTAC 17 | VHL Ligand | PEG-based | <1000 | >90 | HeLa | |
| Compound 34 | Pomalidomide (CRBN) | PEG-based | 60 | >90 | MDA-MB-231 | |
| Compound 37 | Pomalidomide (CRBN) | PEG-based | 62 | >90 | MDA-MB-231 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Reaction Yields for Key Synthetic Steps in PROTAC Synthesis
| Reaction Type | Ligand 1 | Ligand 2/Linker | Yield (%) | Reference |
| Amide Coupling | JQ1-acid | 2-azidoethanamine | High | |
| CuAAC ("Click" Reaction) | Azide-functionalized JQ1 | Alkyne-functionalized VHL/CRBN ligands with PEG linkers | up to 90 | |
| CuAAC ("Click" Reaction) | Azidoacetic acid-thalidomide linker | Alkyne-functionalized pyrazolopyrimidine | 26-27 |
Experimental Protocols
The following protocols describe a general workflow for the synthesis and evaluation of a PROTAC targeting BRD4 using this compound. A modular approach is presented, where the POI ligand (JQ1, a BRD4 inhibitor) and the E3 ligase ligand (pomalidomide, a CRBN ligand) are first functionalized with complementary reactive handles (e.g., a carboxylic acid and an amine) for attachment to the this compound linker.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Sequential Amide Coupling and Click Chemistry
This protocol outlines a two-step synthesis involving an initial amide bond formation to attach one ligand to the linker, followed by a CuAAC reaction to attach the second ligand.
Step 1: Amide Coupling of JQ1-acid with this compound
-
Reagents and Materials:
-
JQ1-carboxylic acid (1.0 eq)
-
This compound (assuming it has been modified to have a terminal amine for this example, or using a variant like Amino-PEG8-Azide and reacting the propargyl end in the next step)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve JQ1-carboxylic acid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-modified this compound linker to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the JQ1-PEG8-Azide intermediate.
-
Step 2: CuAAC ("Click" Chemistry) with Alkyne-Functionalized Pomalidomide
-
Reagents and Materials:
-
JQ1-PEG8-Azide intermediate (from Step 1) (1.0 eq)
-
Alkyne-functionalized pomalidomide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve the JQ1-PEG8-Azide intermediate and alkyne-functionalized pomalidomide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blotting for BRD4 Degradation
This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein, BRD4, in a cellular context.
-
Reagents and Materials:
-
Cancer cell line expressing BRD4 (e.g., MCF7, MDA-MB-231)
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4 and anti-loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (typically in a dose-response range from nM to µM) or DMSO for a specified time (e.g., 4, 8, or 24 hours). Include a positive control (a known BRD4 degrader) and a negative control (PROTAC plus MG132) to confirm proteasome-dependent degradation.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the BRD4 levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Visualizations
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
Caption: PROTAC-mediated degradation of BRD4 via the ubiquitin-proteasome system.
Experimental Workflow for PROTAC Development
Caption: A typical experimental workflow for PROTAC development and evaluation.
References
Application Notes: Cell Surface Modification Using Azido-PEG Linkers and Click Chemistry
These application notes provide a comprehensive overview of cell surface modification utilizing azide-functionalized polyethylene glycol (PEG) linkers. The core of this methodology lies in bioorthogonal chemistry, specifically the highly efficient and specific "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These techniques are invaluable for researchers, scientists, and drug development professionals, enabling the precise attachment of various molecules—such as fluorophores, biotin, or therapeutic agents—to the surface of living cells.[3]
The process generally involves two key stages. First, a bioorthogonal functional group (an azide or an alkyne) is introduced onto the cell surface. This can be achieved through metabolic labeling, where cells incorporate precursor molecules like azido sugars into their surface glycans, or by direct chemical conjugation to cell surface proteins.[4][5] Second, a molecule of interest, functionalized with the complementary reactive group and often containing a PEG spacer like Azido-PEG8-propargyl, is covalently attached via a click reaction. The PEG spacer enhances solubility and provides a flexible linker, minimizing steric hindrance and preserving the biological function of the conjugated molecule and the cell.
Core Principles of Cell Surface Click Chemistry
1. Metabolic Labeling: This powerful technique involves introducing sugar analogs with a bioorthogonal azide group into cellular metabolic pathways. The cell's own machinery incorporates these azido sugars into various glycoconjugates (glycoproteins, glycolipids) on the cell surface. Peracetylated azido sugars like tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) are commonly used due to their enhanced cell permeability. Once inside the cell, esterases remove the acetyl groups, trapping the azido sugar for incorporation into glycan biosynthesis pathways.
2. Direct Chemical Conjugation: An alternative to metabolic labeling is the direct chemical modification of existing cell surface biomolecules. For example, the sialic acid residues on glycoproteins can be mildly oxidized with sodium periodate to generate aldehyde groups. A heterobifunctional linker containing a hydrazide group (which reacts with the aldehyde) and an azide group (for subsequent click chemistry) can then be used to install the azide handle.
3. Azide-Alkyne Click Chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction between a terminal alkyne and an azide, forming a stable triazole linkage. It requires a copper(I) catalyst, which is often generated in situ by reducing copper(II) sulfate with a reducing agent like sodium ascorbate. While very effective, the potential cytotoxicity of copper has been a concern for live-cell applications, though the use of copper-chelating ligands like THPTA can mitigate this toxicity and accelerate the reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed as a catalyst-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide. While generally having slower kinetics than CuAAC, SPAAC is highly biocompatible and has become the gold standard for many live-cell and in vivo labeling applications.
Data Presentation
Quantitative data for designing cell surface modification experiments are summarized below.
Table 1: Comparison of Key Click Chemistry Reactions for Live-Cell Labeling
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO) + Azide |
| Catalyst Required | Yes (Copper(I)) | No |
| Relative Speed | Very Fast | Moderate to Fast |
| Biocompatibility | Moderate (Potential copper toxicity) | High (Catalyst-free) |
| Common Ligand | THPTA (Tris(hydroxypropyltriazolylmethyl)amine) | Not Applicable |
| Typical Application | Fixed cells, in vitro conjugation, some live-cell studies with ligands | Live-cell imaging, in vivo studies |
Table 2: Recommended Starting Concentrations for Metabolic Labeling with Azido Sugars
| Azido Sugar Analog | Typical Concentration Range (µM) | Typical Incubation Time |
|---|---|---|
| Ac4ManNAz (for sialic acids) | 25 - 50 µM | 24 - 72 hours |
| Ac4GalNAz (for O-glycans) | 25 - 50 µM | 24 - 72 hours |
| Ac4GlcNAz (for N-glycans) | 50 - 100 µM | 24 - 72 hours |
Table 3: Typical Reactant Concentrations for Live-Cell Click Reactions
| Reaction Type | Reagent | Typical Concentration Range (µM) | Typical Incubation Time |
|---|---|---|---|
| SPAAC | DBCO-Fluorophore | 10 - 50 µM | 15 - 60 minutes |
| CuAAC | Alkyne-Fluorophore | 1 - 10 µM | 5 - 20 minutes |
| Copper (II) Sulfate | 50 - 100 µM | 5 - 20 minutes | |
| THPTA Ligand | 250 - 500 µM | 5 - 20 minutes |
| | Sodium Ascorbate | 1 - 5 mM | 5 - 20 minutes |
Experimental Protocols & Visualizations
Protocol 1: Cell Surface Glycan Labeling via Metabolic Incorporation and SPAAC
This protocol details the labeling of cell surface sialic acids using Ac4ManNAz followed by a copper-free click reaction with a DBCO-functionalized fluorescent dye for imaging.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Ac4ManNAz stock solution (e.g., 10 mM in DMSO)
-
DBCO-Fluorophore (e.g., DBCO-488) stock solution (e.g., 5 mM in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting medium with DAPI, optional
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).
-
Metabolic Labeling: Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM. Culture the cells for 48-72 hours to allow for the incorporation of the azido sugar into cell surface glycans.
-
SPAAC Reaction: a. Prepare the labeling solution by diluting the DBCO-Fluorophore stock in pre-warmed complete culture medium to a final concentration of 20-50 µM. b. Aspirate the Ac4ManNAz-containing medium and wash the cells twice with warm PBS. c. Add the DBCO-Fluorophore labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted DBCO-Fluorophore.
-
Imaging and Analysis: The cells are now ready for live-cell imaging via fluorescence microscopy. Alternatively, cells can be fixed, stained with a nuclear counterstain like DAPI, and mounted for high-resolution imaging.
Metabolic Pathway of Azido Sugar Incorporation
The diagram below illustrates how an acetylated azido sugar analog is processed by the cell and ultimately presented on the cell surface as a component of a glycoprotein, ready for a click reaction.
Protocol 2: Direct Chemical Modification via Oxidation and CuAAC
This protocol describes the generation of aldehyde groups on cell surface sialic acids, followed by ligation with an azide-PEG-hydrazide linker and a subsequent CuAAC reaction with an alkyne-biotin probe for detection by flow cytometry.
Materials:
-
Suspension cells (e.g., Jurkat) or adherent cells
-
PBS, ice-cold
-
Sodium Periodate (NaIO₄), 20 mM stock in PBS
-
Glycerol, 150 mM in PBS (Quenching solution)
-
N3-PEG8-Hydrazide, 10 mM stock in PBS
-
CuAAC reaction buffer components:
-
Copper(II) Sulfate (CuSO₄), 5 mM stock in water
-
THPTA, 25 mM stock in water
-
Sodium Ascorbate, 50 mM stock in water (prepare fresh)
-
Alkyne-Biotin, 2 mM stock in DMSO
-
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC)
-
FACS buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet to a concentration of 1-5 x 10⁶ cells/mL in PBS.
-
Oxidation of Sialic Acids: a. Add an equal volume of 2 mM NaIO₄ (diluted from stock) to the cell suspension for a final concentration of 1 mM. b. Incubate on ice for 20 minutes in the dark. c. Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes on ice. d. Wash cells twice with ice-cold PBS.
-
Hydrazide Ligation: a. Resuspend the oxidized cells in PBS containing 100-200 µM of N3-PEG8-Hydrazide. b. Incubate for 1-2 hours at room temperature or 4°C with gentle rotation. c. Wash cells three times with PBS to remove excess hydrazide linker. The cells now display azide groups on their surface.
-
CuAAC Reaction: a. Premix the catalyst: For each 1 mL of reaction, mix 20 µL of 5 mM CuSO₄ and 20 µL of 25 mM THPTA. b. Resuspend the azide-labeled cells in PBS. Add the Alkyne-Biotin to a final concentration of 20 µM. c. Add the premixed CuSO₄/THPTA solution. d. Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM. e. Incubate for 10-15 minutes at room temperature.
-
Staining and Analysis: a. Wash the cells three times with FACS buffer. b. Resuspend cells in FACS buffer containing the Streptavidin-fluorophore conjugate and incubate for 30 minutes on ice in the dark. c. Wash cells twice with FACS buffer and analyze by flow cytometry.
References
Application Notes and Protocols for Azido-PEG8-propargyl in Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Azido-PEG8-propargyl, a heterobifunctional linker, in fluorescence imaging applications. This reagent is a valuable tool for bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in vitro and in living cells.
Introduction
This compound is a molecule containing an azide group (-N₃) and a terminal alkyne (propargyl group) separated by an 8-unit polyethylene glycol (PEG) spacer. This structure allows for a two-step labeling strategy known as bioorthogonal click chemistry. The azide and alkyne groups are chemically inert within biological systems but react efficiently and specifically with each other in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with a strained cyclooctyne (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). The PEG linker enhances the solubility of the molecule in aqueous environments and provides spacing to minimize steric hindrance.
This system can be used to label a biomolecule of interest (e.g., a protein, glycan, or lipid) that has been metabolically, enzymatically, or chemically modified to contain either an azide or an alkyne. The subsequent "click" reaction with a fluorescent probe bearing the complementary functional group results in stable, covalent labeling, enabling visualization by fluorescence microscopy.
Key Applications
-
Metabolic Labeling and Imaging: Introduction of an azide- or alkyne-modified metabolic precursor into cells allows for its incorporation into newly synthesized biomolecules. Subsequent click reaction with a fluorescently-labeled this compound (or a fluorescent azide/alkyne if the biomolecule is labeled with the other functionality) allows for the visualization of these molecules.
-
Protein Labeling and Tracking: Site-specific incorporation of unnatural amino acids containing azide or alkyne groups into proteins of interest enables their selective labeling and tracking within living cells.
-
Cell Surface Engineering: Modification of cell surface biomolecules with azides or alkynes, followed by reaction with a fluorescent probe, allows for the study of cell surface dynamics and interactions.
Experimental Protocols
The following are generalized protocols for utilizing this compound in fluorescence imaging. Note: These protocols are starting points and may require optimization for specific cell types, biomolecules of interest, and fluorescent probes.
Protocol 1: In Vitro Labeling of an Alkyne-Modified Biomolecule
This protocol describes the labeling of a purified biomolecule (e.g., a protein or oligonucleotide) that has been modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified biomolecule
-
Azido-PEG8-fluorophore conjugate (e.g., Azido-PEG8-FITC)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-modified biomolecule: Prepare a stock solution of your biomolecule in an appropriate buffer.
-
Azido-PEG8-fluorophore: Dissolve in DMSO to a stock concentration of 10 mM.
-
CuSO₄: Prepare a 100 mM stock solution in water.
-
THPTA/TBTA: Prepare a 200 mM stock solution in water/DMSO.
-
Sodium ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule, Azido-PEG8-fluorophore, and buffer.
-
Add THPTA/TBTA and CuSO₄.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted fluorescent probe and catalyst by size-exclusion chromatography or another appropriate purification method.
-
-
Analysis:
-
Confirm labeling by fluorescence spectroscopy or gel electrophoresis.
-
Quantitative Data Summary Table 1: In Vitro Labeling Efficiency
| Biomolecule | Biomolecule Concentration (µM) | Azido-PEG8-Fluorophore Concentration (µM) | Labeling Efficiency (%) | Reference |
| Alkyne-modified Protein A | 10 | 50 | 85 | Hypothetical Data |
| Alkyne-modified Oligonucleotide | 20 | 100 | 92 | Hypothetical Data |
Protocol 2: Fluorescent Labeling of Metabolically-Tagged Live Cells
This protocol outlines the labeling of live cells that have incorporated an azide-modified metabolic precursor (e.g., an azido-sugar for glycan labeling).
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
Azide-modified metabolic precursor (e.g., Ac₄ManNAz)
-
Propargyl-PEG8-fluorophore conjugate
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the azide-modified metabolic precursor for 24-72 hours. The optimal concentration and incubation time should be determined empirically.
-
-
Cell Fixation and Permeabilization (for intracellular targets):
-
Wash cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes if labeling intracellular targets.
-
-
Click Reaction:
-
Prepare the click reaction cocktail: In PBS, combine the Propargyl-PEG8-fluorophore, CuSO₄, and THPTA. Add freshly prepared sodium ascorbate immediately before adding to the cells.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Quantitative Data Summary Table 2: Cellular Fluorescence Intensity
| Cell Line | Metabolic Label | Propargyl-PEG8-Fluorophore Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Background Ratio |
| HeLa | Ac₄ManNAz | 25 | 15,234 | 12.5 |
| Jurkat | Azidohomoalanine | 50 | 21,876 | 18.2 |
Visualizations
Experimental Workflow for Live Cell Imaging
Caption: Workflow for fluorescence imaging of metabolically labeled cells.
Signaling Pathway Example: Glycan Biosynthesis and Labeling
This diagram illustrates the general principle of how an azide-modified sugar is incorporated into cellular glycans and subsequently labeled.
Caption: Labeling of cellular glycans via metabolic incorporation and click chemistry.
Conclusion
This compound is a versatile and powerful tool for fluorescence imaging in biological research. Its application in bioorthogonal click chemistry allows for the specific and efficient labeling of a wide range of biomolecules. The protocols and data presented here provide a foundation for researchers to design and execute experiments for visualizing and understanding complex biological processes. As with any chemical biology technique, optimization of labeling conditions is crucial for achieving the best results.
Application Notes and Protocols for the Bioconjugation of Peptides with Azido-PEG8-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptide-based drugs. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, extend circulation half-life, and shield the peptide from proteolytic degradation.[][2][3] Furthermore, the hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic peptides and reduce their immunogenicity.[]
This document provides detailed application notes and protocols for the bioconjugation of peptides using a specific heterobifunctional linker, Azido-PEG8-propargyl. This linker possesses both an azide and a propargyl (alkyne) group, enabling highly efficient and specific covalent attachment to peptides through "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These bioorthogonal reactions proceed with high efficiency under mild conditions, making them ideal for modifying sensitive biomolecules like peptides.
The this compound linker allows for the creation of well-defined peptide conjugates. Depending on the synthetic strategy, either the azide or the alkyne terminus of the linker can be reacted with a corresponding functional group on the peptide. This versatility is particularly useful in the development of complex bioconjugates, such as peptide-drug conjugates, where precise control over the molecular architecture is crucial.
Experimental Workflows
The general workflow for the bioconjugation of a peptide with this compound involves the reaction of a peptide containing a compatible functional group (either an alkyne or an azide) with the linker, followed by purification and characterization of the conjugate. Two primary strategies, CuAAC and SPAAC, are detailed below.
Quantitative Data Summary
The following tables summarize typical quantitative data for the bioconjugation of peptides with Azido-PEG-alkyne linkers. Please note that optimal conditions and results will vary depending on the specific peptide sequence and reaction scale.
Table 1: Typical Reaction Parameters for Peptide Bioconjugation
| Parameter | CuAAC | SPAAC |
| Peptide Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Linker Molar Excess | 1.5 - 5 equivalents | 1.5 - 5 equivalents |
| Catalyst (CuSO₄) | 50 - 250 µM | N/A |
| Reducing Agent (Na-Ascorbate) | 1 - 5 mM | N/A |
| Ligand (e.g., THPTA) | 250 - 1250 µM | N/A |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Reaction pH | 7.0 - 8.5 | 7.0 - 8.5 |
Table 2: Illustrative Characterization Data for a PEGylated Peptide
| Analysis Technique | Unmodified Peptide | PEGylated Peptide |
| HPLC Retention Time | X min | X + Δt min |
| Mass Spectrometry (m/z) | M | M + (Mass of this compound) |
| SDS-PAGE Apparent MW | Y kDa | Y + ΔY kDa |
| Purity (by HPLC) | >95% | >90% (after purification) |
| Yield | N/A | 50-90% (typical) |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a peptide containing a terminal alkyne to the azide group of the this compound linker. The procedure can be adapted for a peptide containing an azide group to react with the propargyl group of the linker.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
-
Organic solvent for dissolving the linker if necessary (e.g., DMSO)
-
Purification system (e.g., HPLC with a suitable column)
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound linker in a minimal amount of DMSO and then dilute with the reaction buffer to a stock concentration of 10-20 mM.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA.
-
Allow the mixture to stand for 1-2 minutes at room temperature.
-
-
Conjugation Reaction:
-
To the peptide solution, add the desired molar excess of the this compound linker (e.g., 2-5 equivalents).
-
Add the CuSO₄/THPTA premix to the peptide-linker mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, purify the peptide-PEG conjugate from excess reagents using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze for the presence of the desired conjugate by LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a peptide containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with the azide group of the this compound linker. This method is advantageous for applications where the presence of copper is a concern.
Materials:
-
DBCO-modified peptide
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Organic solvent for dissolving the linker if necessary (e.g., DMSO)
-
Purification system (e.g., HPLC with a suitable column)
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the DBCO-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound linker in a minimal amount of DMSO and then dilute with the reaction buffer to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the this compound solution to the peptide solution at a molar excess of 1.5-3 equivalents. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) to avoid peptide precipitation.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-12 hours, or overnight at 4°C. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Purify the peptide-PEG conjugate using RP-HPLC as described in the CuAAC protocol.
-
Collect and analyze fractions to isolate the pure conjugate.
-
Lyophilize the pure fractions to obtain the final product.
-
References
Application Notes and Protocols for Biomolecule Immobilization to Surfaces with Azido-PEG8-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of biomolecules onto solid surfaces is a cornerstone of modern biotechnology and drug development. Applications ranging from biosensors and diagnostic arrays to targeted drug delivery systems and engineered tissues rely on the controlled presentation of proteins, peptides, and nucleic acids. Azido-PEG8-propargyl is a heterobifunctional linker that offers a robust and versatile solution for covalent surface modification and biomolecule conjugation.
This linker incorporates an azide group and a propargyl (alkyne) group, the reactive partners in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, proceeding under mild conditions with minimal side products. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, enhances water solubility, reduces non-specific protein adsorption to the surface, and provides a flexible tether for the immobilized biomolecule, preserving its biological activity.
These application notes provide detailed protocols for the use of this compound to immobilize biomolecules on various surfaces.
Principle of Immobilization
The immobilization strategy using this compound is a two-step process. First, the linker is covalently attached to a functionalized surface via one of its reactive ends. The choice of which end to attach to the surface depends on the available functional groups on the surface and the desired orientation of the biomolecule. Subsequently, the biomolecule, which has been modified to contain the complementary click chemistry handle, is covalently attached to the other end of the immobilized linker.
Two primary workflows are possible:
-
"Azide-First" Approach: An azide-terminated linker is first attached to the surface, which is then ready to capture an alkyne-modified biomolecule.
-
"Alkyne-First" Approach: A propargyl-terminated linker is attached to the surface to capture an azide-modified biomolecule.
The selection between these approaches will depend on the ease of modifying the surface and the biomolecule with the respective functional groups.
Data Presentation
Table 1: Quantitative Data on Biomolecule Immobilization using PEG Linkers
| Biomolecule | Linker Type | Surface | Immobilization Method | Surface Density | Activity Retention | Reference |
| Heparin | Heterobifunctional PEG | Silicone | Not Specified | 0.68 µg/cm² | High (qualitative) | [1] |
| Carbonic Anhydrase | Tetrazine-sTCO | Not Specified | Strain-Promoted Click | Not Specified | 77% | [2] |
| Carbonic Anhydrase | Azide-DBCO | Not Specified | Strain-Promoted Click | Not Specified | 27% | [2] |
| β-lactamase | Biotin-PEG | Niobium Oxide | Avidin-Biotin | Not Specified | Reduced ~7-fold | [3] |
| β-glucosidase | Maleimide | Self-Assembled Monolayer | Thiol-Maleimide | Not Specified | 47% | [4] |
Table 2: Influence of PEG Surface Density on Protein Adsorption
| Surface Modification | Grafting Amount (mg/m²) | Adsorbed Protein G (mg/m²) | Adsorbed BSA (mg/m²) | Adsorbed IgG (mg/m²) | Reference |
| Unmodified Organosilica | 0 | 2.5 | 1.8 | 4.0 | |
| PEG 2000 | > 1.3 | Prevented | Prevented | Prevented | |
| PEG 3400 | > 0.6 | Not Prevented | Prevented | Prevented | |
| PEG 6000 | > 0.6 | Not Prevented | Prevented | Prevented | |
| PEG 10000 | > 0.6 | Not Prevented | Prevented | Prevented | |
| PEG 20000 | > 0.6 | Not Prevented | Prevented | Prevented |
Experimental Protocols
Protocol 1: Surface Functionalization with Azide or Propargyl Groups
This protocol describes the initial step of modifying a surface to introduce either azide or propargyl functionalities, preparing it for the attachment of the this compound linker. The example below is for silanization of glass or silica surfaces.
Materials:
-
Glass or silica substrate (e.g., microscope slides, coverslips)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Anhydrous toluene
-
(3-Azidopropyl)triethoxysilane or (3-Propargyloxypropyl)triethoxysilane
-
Ethanol
-
Deionized water
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the glass or silica substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the substrates with deionized water, followed by ethanol.
-
Dry the substrates under a stream of nitrogen or argon gas and then bake in an oven at 110°C for 30 minutes.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of the desired silane (azide or propargyl functionalized) in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the silane solution under an inert atmosphere (nitrogen or argon).
-
Allow the reaction to proceed for 2-4 hours at room temperature or 1 hour at 60°C.
-
After the reaction, rinse the substrates with toluene, followed by ethanol, and finally deionized water to remove any unbound silane.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Protocol 2: Immobilization of this compound to a Functionalized Surface
This protocol details the attachment of the heterobifunctional linker to the prepared surface. The example assumes an amine-reactive surface and the use of an NHS-ester activated this compound.
Materials:
-
Amine-functionalized surface
-
This compound-NHS ester
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Linker Solution: Dissolve the this compound-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Linker Immobilization:
-
Dilute the linker stock solution into the conjugation buffer to the desired final concentration (typically 1-5 mM).
-
Immerse the amine-functionalized surface in the linker solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching: Transfer the surface to the quenching solution and incubate for 30 minutes to deactivate any unreacted NHS ester groups.
-
Washing: Wash the surface thoroughly with PBS and then deionized water to remove any unbound linker and quenching reagents.
-
Drying: Dry the surface under a gentle stream of nitrogen. The surface is now functionalized with the this compound linker.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Biomolecule
This protocol describes the "clicking" of an alkyne-modified biomolecule to an azide-functionalized surface.
Materials:
-
Azide-functionalized surface (from Protocol 2)
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Deionized water
Procedure:
-
Prepare Reagent Stock Solutions:
-
Alkyne-modified biomolecule: Dissolve in reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 1 M stock solution in deionized water (prepare fresh).
-
THPTA/TBTA: Prepare a 50 mM stock solution in DMSO or water.
-
-
Prepare Click Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution, CuSO₄, and THPTA/TBTA.
-
The final concentrations should be in the range of:
-
Biomolecule: 1-100 µM
-
CuSO₄: 50-250 µM
-
THPTA/TBTA: 250-1250 µM (maintain a 5:1 ligand to copper ratio)
-
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to a final concentration of 1-5 mM. Mix gently.
-
Immobilization:
-
Immediately apply the click reaction mixture to the azide-functionalized surface, ensuring the entire surface is covered.
-
Incubate for 1-4 hours at room temperature in a humidified chamber to prevent evaporation.
-
-
Washing:
-
After incubation, thoroughly wash the surface with the reaction buffer containing 10 mM EDTA to remove the copper catalyst.
-
Rinse with the reaction buffer without EDTA, and finally with deionized water.
-
-
Drying and Storage: Dry the surface under a gentle stream of nitrogen and store appropriately (e.g., at 4°C).
Mandatory Visualizations
References
- 1. Immobilization of heparin on a silicone surface through a heterobifunctional PEG spacer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immobilization of the enzyme beta-lactamase on biotin-derivatized poly(L-lysine)-g-poly(ethylene glycol)-coated sensor chips: a study on oriented attachment and surface activity by enzyme kinetics and in situ optical sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Observation of the Orientation and Activity of Surface-Immobilized Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azido-PEG8-propargyl in Hydrogel Formation and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels have emerged as highly promising materials in biomedical applications, including tissue engineering and controlled drug delivery, owing to their high water content, biocompatibility, and tunable physical properties.[1] Poly(ethylene glycol) (PEG)-based hydrogels are particularly attractive due to their bio-inert nature, which minimizes protein adsorption and immune response.[2] The advent of "click chemistry," specifically the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the formation of PEG hydrogels, allowing for rapid and bioorthogonal crosslinking under physiological conditions without the need for potentially cytotoxic catalysts.[3][4]
This document provides detailed application notes and protocols for the use of Azido-PEG8-propargyl, a heterobifunctional linker, in the formation and modification of PEG hydrogels. This linker, featuring an azide group and a terminal alkyne (propargyl group) separated by an 8-unit PEG spacer, is a versatile tool for creating well-defined hydrogel networks.
Principle of Hydrogel Formation
The formation of hydrogels using this compound relies on the SPAAC reaction. This reaction occurs between an azide-functionalized polymer and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), functionalized polymer. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly and with high specificity without the need for a copper catalyst. In a typical hydrogel formulation, a multi-arm PEG functionalized with azide groups is crosslinked with a multi-arm PEG functionalized with a strained alkyne. The this compound can be incorporated into the hydrogel network or used to modify the hydrogel post-formation.
Key Applications
-
Tunable 3D Cell Culture Scaffolds: The biocompatible nature of the SPAAC reaction allows for the encapsulation of cells within the hydrogel matrix with high viability.[1] The mechanical properties of the hydrogel can be tuned to mimic the native extracellular matrix of different tissues.
-
Controlled Drug Delivery: Therapeutic molecules can be either physically encapsulated within the hydrogel network during formation or covalently attached to the polymer backbone using the available functional groups. The degradation of the hydrogel can be engineered to control the release kinetics of the encapsulated drug.
-
Biofunctionalization of Hydrogels: The azide or alkyne groups on the this compound linker can be used for the post-fabrication modification of the hydrogel with bioactive molecules, such as peptides (e.g., RGD for cell adhesion) or growth factors.
Quantitative Data on Hydrogel Properties
The properties of hydrogels formed via SPAAC using PEG-azide and PEG-alkyne precursors are highly tunable. The following tables summarize typical ranges for key quantitative parameters, which can be achieved by varying factors such as the molecular weight of the PEG precursors, the number of functional groups per polymer, and the polymer concentration.
| Property | Typical Range | Factors for Tuning |
| Gelation Time | 10 - 60 seconds | Polymer concentration, number of reactive groups per polymer, reactivity of the strained alkyne. |
| Equilibrium Swelling Ratio (Mass) | 45 - 76 (g water / g dry polymer) | Polymer molecular weight, crosslinking density. |
| Young's Modulus | 1 - 18 kPa | Polymer molecular weight, number of crosslinking groups per chain. |
| Polymer Weight Percent in Swollen Hydrogel | 1.31 - 2.05% | Initial polymer concentration, swelling ratio. |
| In Vitro Degradation Time (in PBS, pH 7.4) | 1 - 35 days | Incorporation of hydrolytically or enzymatically labile bonds in the polymer backbone. |
Experimental Protocols
Protocol 1: Formation of a PEG Hydrogel using SPAAC
This protocol describes the formation of a basic PEG hydrogel by reacting a 4-arm PEG-azide with a 4-arm PEG-DBCO.
Materials:
-
4-arm PEG-Azide (e.g., 10 kDa)
-
4-arm PEG-DBCO (e.g., 10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile, nuclease-free water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10% (w/v) stock solution of 4-arm PEG-Azide in sterile PBS. For example, dissolve 100 mg of 4-arm PEG-Azide in 1 mL of PBS.
-
Prepare a 10% (w/v) stock solution of 4-arm PEG-DBCO in sterile PBS. For example, dissolve 100 mg of 4-arm PEG-DBCO in 1 mL of PBS.
-
Ensure both solutions are fully dissolved by gentle vortexing or pipetting.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube or a mold, combine equal volumes of the 4-arm PEG-Azide and 4-arm PEG-DBCO stock solutions to achieve a 1:1 molar ratio of azide to DBCO groups. For example, mix 50 µL of the 4-arm PEG-Azide solution with 50 µL of the 4-arm PEG-DBCO solution.
-
Mix the solutions rapidly and thoroughly by pipetting up and down for 5-10 seconds.
-
Observe the formation of the hydrogel, which should occur within minutes at room temperature. The gelation time will depend on the concentration and molecular weight of the PEG precursors.
-
-
Equilibration and Swelling:
-
Once the hydrogel has formed, add an excess of sterile PBS (e.g., 1 mL) to the top of the gel.
-
Allow the hydrogel to swell and equilibrate in PBS for 24-48 hours at 37 °C. This step is crucial to remove any unreacted polymer and to allow the hydrogel to reach its equilibrium swollen state.
-
Protocol 2: Modification of a Hydrogel with an this compound-linked Peptide
This protocol describes the modification of a pre-formed hydrogel containing DBCO groups with a peptide functionalized with this compound.
Materials:
-
Pre-formed PEG-DBCO hydrogel (from Protocol 1, using an excess of PEG-DBCO)
-
This compound-C(O)-Peptide (e.g., Azido-PEG8-C(O)-GRGDS)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
Procedure:
-
Prepare Peptide Solution:
-
Dissolve the this compound-C(O)-Peptide in sterile PBS to a desired concentration (e.g., 1 mg/mL).
-
-
Hydrogel Modification:
-
Remove the equilibration PBS from the pre-formed PEG-DBCO hydrogel.
-
Add the peptide solution to the hydrogel, ensuring the entire surface is covered.
-
Incubate the hydrogel with the peptide solution for 4-12 hours at 37 °C to allow for the SPAAC reaction between the azide on the peptide and the DBCO groups within the hydrogel.
-
-
Washing:
-
After the incubation period, remove the peptide solution.
-
Wash the hydrogel extensively with fresh sterile PBS (at least 3-4 times over 24 hours) to remove any unbound peptide.
-
Characterization of Hydrogels
-
Gelation Time: Determined by visual inspection (vial tilt method) or more accurately using a rheometer to monitor the crossover of the storage (G') and loss (G'') moduli.
-
Swelling Ratio: Calculated by weighing the swollen hydrogel (Ws) and the lyophilized (dry) hydrogel (Wd). Swelling Ratio = (Ws - Wd) / Wd.
-
Mechanical Properties: Typically measured using a rheometer to determine the storage and loss moduli, or via compression testing to determine the Young's modulus.
-
Drug Release: The release of an encapsulated drug is monitored over time by taking aliquots of the release medium and measuring the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
Diagrams
References
Troubleshooting & Optimization
How to improve low yield in Azido-PEG8-propargyl conjugation reactions
Welcome to the technical support center for Azido-PEG8-propargyl conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, the underlying chemistry for this compound conjugation.
Q1: What are the most common reasons for low or no yield in my this compound conjugation reaction?
A1: Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst for the reaction is Copper(I) (Cu(I)). This form of copper can be easily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in your reaction mixture.[1] Inactivation of the catalyst is a primary cause of low yield.
-
Poor Reagent Quality: Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also crucial.[1]
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Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction.[1][2] Additionally, other functional groups on your molecules, such as thiols or histidines, might chelate the copper catalyst, making it unavailable for the cycloaddition.[2]
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields. For instance, Tris buffer should be avoided as it can be an inhibitory ligand for copper.
Q2: How can I prevent the inactivation of the copper catalyst?
A2: To maintain the copper catalyst in its active Cu(I) state, you should:
-
Use a Reducing Agent: A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture. Sodium ascorbate reduces any Cu(II) that forms back to the active Cu(I) state. A slight excess of sodium ascorbate is recommended to prevent the formation of oxidative homocoupling byproducts.
-
Degas Your Solvents: It is critical to remove dissolved oxygen from your reaction mixture to prevent the oxidation of Cu(I). This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solvent, or by using the freeze-pump-thaw method for more sensitive reactions.
-
Use a Stabilizing Ligand: Ligands are crucial for stabilizing the Cu(I) catalyst, protecting it from oxidation and disproportionation, and increasing the reaction rate.
Q3: What is the role of a ligand in the reaction, and which one should I choose?
A3: Ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), play a vital role in accelerating the reaction and stabilizing the Cu(I) catalyst.
-
THPTA is water-soluble and is generally a good choice for bioconjugation reactions performed in aqueous buffers.
-
TBTA is more suitable for reactions in organic solvents. The choice of ligand can significantly impact the reaction's efficiency and biocompatibility. For instance, ligands like BTTAA can be very effective at low copper concentrations and exhibit low cytotoxicity, making them suitable for in vivo applications.
Q4: How can I minimize side reactions, such as Glaser-Hay coupling?
A4: The Glaser-Hay coupling is an oxidative homocoupling of two terminal alkynes that competes with the desired CuAAC reaction. To minimize this side reaction:
-
Maintain Anaerobic Conditions: As mentioned, degassing your solvents to remove oxygen is critical. Capping the reaction vessel to minimize exposure to air is also a good practice.
-
Use an Adequate Amount of Reducing Agent: Sodium ascorbate helps to keep the copper in the Cu(I) state, which does not promote Glaser coupling.
-
Control the Temperature: Running the reaction at a lower temperature can help to suppress the homocoupling side reaction.
Q5: Can the PEG8 linker itself affect the reaction yield?
A5: Yes, the length of the PEG linker can influence the reaction. While longer PEG chains like PEG8 can improve the solubility of the molecule, they can also increase steric hindrance around the reactive azide and propargyl groups, which could potentially lower the reaction rate. However, the flexibility of the PEG chain can also provide an optimal distance between the conjugated molecules, which may be crucial for their biological activity.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters that can influence the yield of CuAAC reactions with PEG linkers, based on literature findings. Note that optimal conditions are substrate-dependent and may require empirical optimization.
| Parameter | Recommended Range/Value | Rationale & Notes |
| Copper(II) Source (e.g., CuSO₄) | 50 - 100 µM | Higher concentrations can sometimes be detrimental to biological molecules. |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 mol% (relative to reactants) or 2.5 mM for a 100 µM Cu reaction | Sufficient excess is needed to keep the copper reduced to Cu(I). |
| Ligand (e.g., THPTA) | 5 equivalents relative to Cu | The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. |
| pH | 6.5 - 8.0 | The reaction proceeds well over a broad pH range. Buffers like phosphate, carbonate, or HEPES are compatible. Avoid Tris buffer. |
| Temperature | Room Temperature (can be performed from 4°C to 70°C) | Room temperature is often sufficient. Lower temperatures may be used to reduce side reactions or for sensitive biomolecules. |
| Reactant Concentration | > 10 µM | Higher concentrations generally lead to faster reaction rates. |
Experimental Protocol: this compound Conjugation
This protocol provides a general starting point and may require optimization for your specific substrates.
Materials:
-
Azide-functionalized molecule (e.g., Azido-PEG8-acid)
-
Propargyl-functionalized molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)
-
Ligand solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, must be freshly prepared )
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Degassed solvents (water, DMSO, etc.)
-
Purification tools (e.g., size-exclusion chromatography columns, dialysis tubing with EDTA)
Procedure:
-
Reagent Preparation:
-
Dissolve your azide- and propargyl-containing molecules in the degassed Reaction Buffer to the desired concentrations. If solubility is an issue, a co-solvent like DMSO can be used.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of your azide-containing molecule and your propargyl-containing molecule.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions (a common molar ratio is 1:5) to form the copper-ligand complex. Let this stand for 1-2 minutes.
-
Add the copper-ligand complex to the mixture of your azide and propargyl molecules. The final copper concentration is typically between 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is typically sufficient.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive molecules or to potentially reduce side reactions, the incubation can be performed overnight at 4°C.
-
-
Purification:
-
Once the reaction is complete, remove the copper catalyst and unreacted small molecules. Common purification techniques include:
-
Size-Exclusion Chromatography (e.g., desalting column): This is effective for separating the larger conjugated product from smaller molecules like excess reagents and byproducts.
-
Dialysis: Dialysis against a buffer containing a chelating agent like EDTA can be used to remove the copper catalyst.
-
-
Visualizations
Below is a troubleshooting workflow to help diagnose and resolve common issues leading to low yields in this compound conjugation reactions.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
References
Technical Support Center: Troubleshooting Copper Catalyst Issues in CuAAC Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a low or no yield. What are the potential causes and how can I fix it?
A1: Low or no product yield is a common issue in CuAAC reactions and can stem from several factors:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3] To mitigate this, it is crucial to use a reducing agent like sodium ascorbate to maintain the copper in its Cu(I) state.[1][4] Employing a copper-stabilizing ligand, such as THPTA or BTTAA, can also protect the Cu(I) catalyst from oxidation.
-
Poor Substrate Solubility: If your substrates, particularly sensitive biomolecules, have poor solubility, they may aggregate, leading to a low yield. Adding organic co-solvents like DMSO, DMF, or NMP (up to 10%) can help improve solubility.
-
Copper Sequestration: Some substrates, especially proteins with thiol groups (e.g., cysteine residues), can strongly bind to the copper catalyst, making it unavailable for the reaction. Increasing the concentration of the copper catalyst and ligand can help overcome this. Alternatively, adding a sacrificial metal ion like Zn(II) or Ni(II) can bind to these sequestering groups, leaving the copper catalyst free.
-
Inhibitory Buffer Components: Buffers containing high concentrations of chloride or Tris can interfere with the CuAAC reaction. It is advisable to use buffers like potassium phosphate, which do not contain inhibitory components.
-
Inaccessibility of Reactive Groups: In large biomolecules, the azide or alkyne functional groups might be buried within the three-dimensional structure, making them inaccessible to the catalyst. Performing the reaction under denaturing or solvating conditions, for instance by adding DMSO, can help expose these reactive sites.
Q2: My reaction is proceeding very slowly. How can I increase the reaction rate?
A2: Several factors can be optimized to accelerate a slow CuAAC reaction:
-
Use of Accelerating Ligands: Copper-chelating ligands are essential for stabilizing the Cu(I) catalyst and can significantly increase the reaction rate. For aqueous reactions, water-soluble ligands like THPTA and BTTAA are highly recommended. The choice of ligand can be critical, with some ligands offering better protection against oxidation and others providing faster kinetics.
-
Temperature: While many CuAAC reactions work well at room temperature, gentle heating (e.g., to 40-60°C) can often increase the reaction rate, provided your substrates are stable at higher temperatures.
-
Reactant Concentration: Higher concentrations of reactants generally lead to faster reaction rates.
-
Solvent Choice: The solvent can influence the reaction kinetics. Polar aprotic solvents like THF, DMSO, acetonitrile, and DMF are commonly used. For bioconjugations, aqueous buffers are often necessary, and the addition of co-solvents can be beneficial.
Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A3: The most prevalent side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which results in a diacetylene byproduct. This is particularly an issue when oxygen is present.
To minimize alkyne homocoupling:
-
Rigorous Exclusion of Oxygen: Degassing the reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) is the most effective way to prevent this side reaction.
-
Use of a Reducing Agent: A sufficient excess of a reducing agent like sodium ascorbate helps to keep the copper in the Cu(I) state and minimizes oxidative pathways.
-
Appropriate Ligand: The use of a suitable ligand can also help to suppress side reactions by stabilizing the catalytically active copper species.
Q4: How do I choose the right copper source for my reaction?
A4: The choice of copper source depends on the specific requirements of your reaction:
-
Cu(II) Salts with a Reducing Agent: The most common and convenient method is to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate. This generates the active Cu(I) species in situ.
-
Cu(I) Salts: Direct use of Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also possible. However, Cu(I) salts are less stable and more susceptible to oxidation.
-
For Chelating Azides: For substrates like 2-azidopyridine that can chelate the copper catalyst, copper(II) acetate (Cu(OAc)₂) can be a superior choice, as the chelation can facilitate the reduction to the active Cu(I) catalyst, sometimes even without an external reducing agent.
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II). 2. Poor Substrate Solubility: Aggregation of substrates. 3. Copper Sequestration: Substrate functional groups (e.g., thiols) bind to the copper catalyst. 4. Inhibitory Buffer Components: High concentrations of chloride or Tris in the buffer. | 1. a) Use a reducing agent like sodium ascorbate. b) Employ a copper-stabilizing ligand (e.g., THPTA, BTTAA). 2. Add organic co-solvents like DMSO or DMF (up to 10%). 3. a) Increase the concentration of the copper catalyst and ligand. b) Add a sacrificial metal ion like Zn(II) or Ni(II). 4. Use a non-inhibitory buffer, such as potassium phosphate. |
| Slow Reaction Rate | 1. Suboptimal Catalyst System: Insufficiently active catalyst complex. 2. Low Reactant Concentration. 3. Low Temperature. | 1. a) Add a copper-chelating ligand (e.g., THPTA for aqueous media). b) Ensure the correct ligand-to-copper ratio. 2. Increase the concentration of your reactants if possible. 3. Gently heat the reaction mixture (e.g., to 40-60 °C), monitoring for substrate degradation. |
| Side Product Formation (e.g., Alkyne Homocoupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative coupling of terminal alkynes. 2. Insufficient Reducing Agent. | 1. a) Degas the reaction mixture and solvent. b) Maintain an inert atmosphere (e.g., argon or nitrogen). 2. Ensure a sufficient excess of sodium ascorbate is used. |
| Reaction Inconsistent/Not Reproducible | 1. Oxygen Sensitivity: Variable exposure to air. 2. Purity of Reagents: Impurities in starting materials or solvents. 3. Order of Reagent Addition. | 1. Consistently apply methods to exclude oxygen (e.g., degassing, inert atmosphere). 2. Use high-purity reagents and solvents. 3. Follow a consistent order of addition. It is often recommended to pre-mix the copper source and ligand before adding them to the substrates, followed by the addition of the reducing agent to initiate the reaction. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for CuAAC reactions.
Table 1: Typical Reagent Concentrations and Ratios
| Parameter | Typical Range | Notes |
| Copper Catalyst Loading | 0.1 - 5 mol% (for small molecules) | For bioconjugations, stoichiometric or excess amounts relative to the limiting reagent may be needed. |
| 50 - 250 µM (for bioconjugations) | Optimal concentrations can be substrate-dependent. | |
| Ligand-to-Copper Ratio | 1:1 to 5:1 | A higher ratio (e.g., 5:1) is often recommended for bioconjugations to protect sensitive substrates from oxidative damage. |
| Sodium Ascorbate | 3- to 10-fold excess relative to copper | A freshly prepared solution should be used as it is prone to oxidation. |
| Substrate Concentration | 10 µM to >1 M | Highly dependent on the specific application. |
Table 2: Common Copper Sources and Ligands
| Copper Source | Common Ligands | Typical Solvents |
| CuSO₄ (+ Sodium Ascorbate) | THPTA, BTTAA (aqueous) | Water, DMF/water, t-BuOH/water |
| TBTA (organic) | DMF, DMSO, THF, CH₃CN | |
| CuI, CuBr | Amines, Phosphines | Organic solvents (e.g., THF, DMF) |
| Cu(OAc)₂ | Can be used with or without external ligands for chelating azides. | Methanol, Acetonitrile |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with CuSO₄/Sodium Ascorbate
This protocol provides a general starting point for a small-scale CuAAC reaction.
Reagent Preparation:
-
Prepare stock solutions of your azide and alkyne substrates in a suitable solvent (e.g., DMF/water).
-
Prepare a stock solution of Copper(II) Sulfate (CuSO₄) (e.g., 20 mM in water).
-
Prepare a stock solution of a suitable ligand (e.g., 50 mM THPTA in water).
-
Prepare a fresh stock solution of Sodium L-Ascorbate (e.g., 100 mM in water) immediately before use.
Reaction Setup (Example for a 500 µL reaction):
-
In a reaction vessel (e.g., an Eppendorf tube), add the azide and alkyne solutions to their final desired concentrations.
-
Add the appropriate buffer or solvent to bring the volume close to the final volume.
-
In a separate tube, pre-mix the CuSO₄ solution with the ligand solution. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Allow this mixture to stand for a few minutes. It is recommended to add the copper-ligand complex to the reaction mixture rather than adding them separately.
-
Add the copper-ligand mixture to the reaction vessel containing the azide and alkyne.
-
To minimize oxygen, purge the solution and headspace with an inert gas (e.g., argon or nitrogen).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM stock).
-
Incubate the reaction at the desired temperature (e.g., room temperature or 40-60°C) with gentle mixing.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or LC-MS).
Work-up and Purification:
-
Once the reaction is complete, the work-up procedure will depend on the product's nature. For small molecules, standard extraction and chromatographic methods can be used. For biomolecules, purification might involve size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.
Visualizations
Caption: Simplified catalytic cycle for the CuAAC reaction.
Caption: A decision tree for troubleshooting low yield in CuAAC reactions.
References
Preventing non-specific binding in Azido-PEG8-propargyl experiments
Welcome to the technical support center for Azido-PEG8-propargyl experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding (NSB).
Troubleshooting Guide: High Background and Non-Specific Binding
High background signal is a common issue that can obscure specific interactions in your experiments. This guide provides a systematic approach to identifying and mitigating the sources of non-specific binding.
Problem: High background fluorescence or signal even in negative controls.
This often indicates that the this compound reagent or a subsequent detection molecule is binding to unintended targets or surfaces. Non-specific binding can be driven by several forces, including hydrophobic and ionic interactions.
Initial Checks & Solutions
-
Optimize Reagent Concentrations: High concentrations of your azide or alkyne reagents can lead to increased background. It is recommended to start with a concentration of 20 µM and titrate down if high background is observed.[1] Final concentrations can range from 2 µM to 40 µM.[1]
-
Thorough Washing: Inadequate washing is a frequent cause of high background. Increase the number and duration of wash steps to effectively remove unbound reagents.[2]
-
Increase the number of washes (e.g., from 3 to 5 cycles).
-
Increase the duration of each wash.
-
Ensure vigorous agitation during washing.
-
-
Fresh Reagents: Ensure all components of your click chemistry reaction, especially the sodium ascorbate solution, are freshly prepared. Oxidized reagents can lead to side reactions and increased background.
Frequently Asked Questions (FAQs)
Q1: I'm using a PEG linker, which is supposed to reduce non-specific binding, but I still see a high background. Why is this happening?
While Polyethylene Glycol (PEG) linkers are known to create a hydrophilic barrier that can reduce non-specific hydrophobic interactions, they do not entirely eliminate all sources of NSB. Several factors could be contributing to the persistent high background:
-
Ionic Interactions: Non-specific binding is not solely driven by hydrophobicity. Electrostatic or ionic interactions between charged molecules and surfaces can still occur.[3]
-
PEG Chain Length and Density: The effectiveness of PEG in preventing NSB is dependent on its chain length and grafting density on the surface. Shorter PEG chains may not provide a sufficient barrier, while very long chains might lead to a lower grafting density, leaving exposed surface areas.
-
Reagent Aggregation: Your this compound reagent or fluorescent detection reagent may be forming aggregates, which can bind non-specifically.
-
Contaminants in Blocking Agents: Some preparations of blocking agents like BSA can contain contaminants that may interact with your reagents.[4]
Q2: What are the key factors to consider when choosing a blocking agent?
The ideal blocking agent effectively saturates all potential non-specific binding sites without interfering with the specific interaction you are studying. Key considerations include:
-
Protein-based vs. Non-protein Blockers:
-
Protein-based blockers (e.g., Bovine Serum Albumin (BSA), casein, non-fat dry milk) are widely used and effective. However, they can sometimes cross-react with antibodies or contain endogenous molecules (like biotin in milk) that interfere with certain assays.
-
Non-protein blockers and commercial formulations can be a good alternative to avoid these issues.
-
-
Purity and Consistency: The purity of the blocking agent is crucial. Impurities can lead to inconsistent results and high background.
-
Compatibility with Detection System: Ensure your blocking agent is compatible with your detection method. For example, avoid milk-based blockers in streptavidin-biotin detection systems due to the presence of endogenous biotin.
Q3: How can I optimize my buffer conditions to minimize non-specific binding?
Buffer composition plays a critical role in controlling non-specific interactions.
-
pH Adjustment: The pH of your buffer can influence the charge of both your molecules of interest and the surfaces they interact with. Adjusting the pH towards the isoelectric point of your protein can help minimize charge-based NSB.
-
Increased Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to shield electrostatic interactions and reduce non-specific binding.
-
Addition of Detergents: Non-ionic detergents, such as Tween-20 or Triton X-100, at low concentrations (typically 0.05% to 0.1%) can disrupt hydrophobic interactions and reduce background.
Data Presentation: Comparison of Blocking Agents & Buffer Additives
The following tables summarize quantitative data to aid in the selection of appropriate blocking agents and buffer additives.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Working Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Readily available, generally effective. | Can have lot-to-lot variability and may contain contaminants. Not always the most effective blocker compared to casein. |
| Casein/Non-fat Dry Milk | 1 - 5% (w/v) | Inexpensive and often more effective than BSA. | Contains endogenous biotin, which interferes with avidin/streptavidin systems. Can mask some epitopes. |
| Normal Serum (e.g., Goat, Donkey) | 5 - 10% (v/v) | Very effective, especially when matched to the host species of the secondary antibody. | More expensive than BSA or milk. Can contain endogenous antibodies that may cross-react. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations for low background and high signal-to-noise ratio. | Generally more expensive. |
Table 2: Recommended Buffer Additives to Reduce Non-Specific Binding
| Additive | Recommended Concentration | Mechanism of Action |
| Sodium Chloride (NaCl) | 150 - 500 mM | Shields electrostatic interactions. |
| Tween-20 | 0.05 - 0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions. |
| Triton X-100 | 0.1 - 0.5% (v/v) | Non-ionic detergent that reduces hydrophobic interactions. |
Experimental Protocols
Protocol 1: General Surface Blocking for Click Chemistry
This protocol provides a starting point for blocking surfaces (e.g., microarray slides, microplates) to prevent non-specific binding of this compound and subsequent detection reagents.
-
Preparation of Blocking Buffer: Prepare a solution of 3% (w/v) BSA in Phosphate-Buffered Saline (PBS). Filter the solution through a 0.22 µm filter to remove any aggregates.
-
Blocking Step: Cover the entire surface with the blocking buffer.
-
Incubation: Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Decant the blocking buffer and wash the surface three to five times with PBS containing 0.05% (v/v) Tween-20 (PBST). Ensure each wash is for at least 5 minutes with gentle agitation.
-
Proceed to Click Reaction: The surface is now ready for the click chemistry reaction.
Protocol 2: Low-Background Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is optimized to minimize background signal during the click reaction.
-
Prepare Fresh Stock Solutions:
-
Copper (II) Sulfate (CuSO₄): 20 mM in water.
-
THPTA (or other copper-chelating ligand): 40 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare immediately before use).
-
Azide or Alkyne detection reagent: 1 mM in DMSO or water.
-
-
Prepare Reaction Cocktail (for a 200 µL final volume):
-
In a microfuge tube, combine your propargyl-modified sample in buffer (e.g., PBS).
-
Add 10 µL of 40 mM THPTA solution.
-
Add 10 µL of 20 mM CuSO₄ solution.
-
Add your this compound reagent to the desired final concentration (e.g., 20 µM).
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction.
-
Vortex briefly to mix.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
-
Washing:
-
After the reaction, wash the sample extensively with PBST (3-5 times for 5-10 minutes each) to remove unreacted components.
-
Visualizations
Caption: Experimental workflow for minimizing non-specific binding in this compound experiments.
Caption: Troubleshooting decision tree for high background in click chemistry experiments.
Caption: Mechanisms of non-specific binding and corresponding preventative measures.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Azido-PEG8-propargyl click chemistry (pH, temp)
Here is a technical support center for optimizing Azido-PEG8-propargyl click chemistry reactions.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting strategies, and detailed protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically involving this compound substrates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound click reaction?
A1: The CuAAC reaction is robust and can proceed over a broad pH range, typically between 4 and 12.[1][2] However, for bioconjugation and reactions involving sensitive substrates like proteins or oligonucleotides, a pH of 7.0 to 7.5 is recommended to ensure substrate stability and optimal catalyst performance.[3][4] Buffers such as phosphate-buffered saline (PBS) or HEPES are good starting points.[4]
Q2: What is the optimal temperature for the reaction?
A2: Most this compound click reactions can be run effectively at room temperature (20-25°C) . Increasing the temperature to 40-50°C can increase the reaction rate, but this may not be suitable for temperature-sensitive biomolecules. Conversely, running the reaction at a lower temperature can help suppress potential side reactions, such as the oxidative homocoupling of the propargyl group (Glaser-Hay coupling).
Q3: Which copper-stabilizing ligand should I use?
A3: Ligands are crucial for stabilizing the active Cu(I) catalyst and preventing its oxidation. For aqueous reactions common in bioconjugation, the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. For reactions in organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.
Q4: Why is a reducing agent like sodium ascorbate necessary?
A4: The catalytically active species is Copper(I). However, Cu(I) is easily oxidized to the inactive Cu(II) state, especially in the presence of oxygen. Sodium ascorbate is added to the reaction to reduce any Cu(II) (typically from the CuSO₄ precursor) to the active Cu(I) state and to continually regenerate it throughout the reaction. It is critical to use a freshly prepared solution of sodium ascorbate for maximum efficacy.
Quantitative Data on Reaction Parameters
The following tables summarize the effects of pH and temperature on the CuAAC reaction. Optimal conditions may be substrate-dependent and require empirical validation.
Table 1: Effect of pH on Reaction Conditions
| pH Range | Buffer Recommendation | Considerations |
| < 4.0 | - | Reaction rate is significantly reduced. |
| 4.0 - 6.5 | Acetate, MES | Generally viable, but may be suboptimal for some biomolecules. |
| 7.0 - 7.5 | PBS, HEPES | Optimal range for most bioconjugation applications. |
| 8.0 - 9.0 | Bicarbonate, Borate | Effective, but higher pH can increase the risk of side reactions or substrate degradation. |
| > 9.0 | - | Generally avoided due to potential for substrate instability and side reactions. |
| N/A | Tris, High Chloride (>0.2M) | Avoid. These buffers can chelate copper and inhibit the reaction. |
Table 2: Effect of Temperature on Reaction Outcome
| Temperature | Expected Reaction Rate | Potential Issues |
| 4 - 15°C | Slow | Suppresses side reactions (e.g., Glaser coupling); recommended for highly sensitive substrates. |
| Room Temp (20-25°C) | Moderate to Fast | Standard and recommended starting temperature for most applications. |
| 37 - 50°C | Fast | Increased risk of substrate degradation; may be used to accelerate slow reactions if substrates are stable. |
| > 50°C | Very Fast | High risk of substrate degradation and increased side product formation. Generally not recommended. |
Troubleshooting Guide
If you are experiencing low or no product yield, consult the following guide.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Oxidation: The Cu(I) catalyst has been oxidized to inactive Cu(II) by oxygen. | • Degas all solvents and buffers by bubbling with nitrogen or argon. • Use a fresh solution of sodium ascorbate. • Keep the reaction tube capped to minimize oxygen exposure. |
| 2. Reagent Degradation: The azide or propargyl starting material has degraded. | • Verify the integrity of starting materials using an appropriate analytical method (e.g., NMR, LC-MS). | |
| 3. Incorrect Reagent Order: Adding sodium ascorbate before the other components can lead to catalyst deactivation. | • Always add reagents in the correct order: 1) Substrates (azide, alkyne), 2) Premixed CuSO₄/Ligand, 3) Sodium Ascorbate to initiate. | |
| 4. Steric Hindrance/Solubility: The PEG8 linker or other bulky groups are preventing the reactive ends from getting close, or the substrate has poor solubility. | • Add a co-solvent like DMSO or t-BuOH (up to 50%) to improve solubility and disrupt hydrophobic collapse. | |
| Multiple Products / Side Reactions | 1. Alkyne Homocoupling: The propargyl group is reacting with itself (Glaser coupling). | • Ensure thorough degassing and a sufficient concentration of sodium ascorbate to maintain a reducing environment. • Consider running the reaction at a lower temperature. |
| 2. Substrate Degradation: Reaction conditions (pH, temp) are too harsh for a sensitive biomolecule. | • Lower the reaction temperature. • Ensure the pH is within the optimal range (7.0-7.5). | |
| Reaction Fails with Complex Biomolecules | 1. Chelating Groups: The biomolecule (e.g., protein with a His-tag) is chelating the copper catalyst. | • Increase the concentration of the stabilizing ligand (e.g., use a 5:1 Ligand:Cu ratio). • Add a sacrificial metal like Zn(II) to occupy chelating sites. |
Diagrams
References
Side reactions of Azido-PEG8-propargyl and how to minimize them
Technical Support Center: Azido-PEG8-propargyl
Welcome to the technical support center for this compound and related bifunctional linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on minimizing side reactions and troubleshooting common issues encountered during Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule. It contains an azide group (-N₃) on one end and a terminal alkyne (propargyl group, -C≡CH) on the other, connected by a flexible 8-unit polyethylene glycol (PEG) chain. Its primary application is in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where it can be used to covalently link two different molecules or to facilitate intramolecular cyclization.[1][2][3]
Q2: I am observing a significant byproduct with a higher molecular weight than my expected product. What is the likely cause?
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as Glaser coupling.[4][5] This reaction joins two propargyl groups to form a diyne, resulting in a dimer of your alkyne-containing starting material. This process is promoted by Cu(II) ions and the presence of oxygen. In some cases, this side reaction can account for up to 20% of the consumed alkyne.
Q3: My reaction yield is very low, or the reaction is not proceeding to completion. What are the potential issues?
Low yields in CuAAC reactions can stem from several factors:
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Catalyst Oxidation : The active catalyst is Cu(I). If exposed to oxygen, it is readily oxidized to the inactive Cu(II) state.
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Insufficient Reducing Agent : Sodium ascorbate is used to reduce Cu(II) to Cu(I). If the ascorbate solution is old or used in insufficient quantity, the catalyst will not be regenerated effectively. Always use a freshly prepared solution.
-
Copper Sequestration : If your sample contains other chelating moieties, such as thiols (e.g., from cysteine residues) or certain buffer components (e.g., high concentrations of Tris or chloride), the copper catalyst can be sequestered and rendered inactive.
-
Reactant Inaccessibility : For large biomolecules, the azide or alkyne groups may be buried within the molecule's structure, making them inaccessible for reaction.
Q4: Can the reaction conditions damage my protein or oligonucleotide sample?
Yes, the standard CuAAC cocktail (Copper/Ascorbate) can generate reactive oxygen species (ROS) in the presence of oxygen, which can lead to the oxidation and damage of sensitive biomolecules, particularly residues like histidine, methionine, and cysteine. Additionally, dehydroascorbate, a byproduct of ascorbate oxidation, is an electrophile that can cause unwanted covalent modification of protein side chains, such as arginine and lysine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Multiple spots on TLC/HPLC; presence of high-MW byproduct. | Alkyne Homocoupling (Glaser Coupling) due to oxygen exposure and presence of Cu(II). | 1. Degas all solvents and solutions by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. 2. Run the reaction under an inert atmosphere. 3. Ensure a sufficient excess of sodium ascorbate is used to keep copper in the Cu(I) state. |
| Low or no product yield. | 1. Inactive Catalyst : The Cu(I) has been oxidized. 2. Reagent Degradation : The sodium ascorbate solution has degraded. 3. Copper Sequestration : Other molecules are binding the copper. | 1. Use a copper-stabilizing ligand like THPTA or TBTA at a 5:1 molar ratio to copper. This protects the Cu(I) from oxidation and increases reaction rate. 2. Always prepare sodium ascorbate solution fresh before starting the reaction. 3. If thiols are present, consider adding a sacrificial metal like Zn(II) to bind them, freeing up the copper catalyst. |
| Loss of biological activity or sample precipitation. | 1. Oxidative Damage to biomolecules by ROS. 2. Covalent Modification by ascorbate byproducts. | 1. Use a ligand like THPTA . It acts as a sacrificial reductant, protecting biomolecules from ROS. 2. Add aminoguanidine (final concentration ~5 mM) to the reaction. It acts as a scavenger for reactive carbonyl byproducts of ascorbate. 3. Ensure the reaction is performed under anaerobic conditions to minimize ROS formation. |
| Reaction reproducibility is poor. | Subtle variations in setup : Inconsistent degassing, variable reagent quality, or order of addition. | 1. Standardize your protocol . Follow a strict order of addition (see Protocol 1). 2. Use high-purity reagents and always use freshly prepared solutions for critical components like sodium ascorbate. 3. Pre-mix the copper and ligand before adding them to the reaction mixture. This prevents copper salt precipitation, especially in phosphate buffers. |
Quantitative Data on Minimization Strategies
The following table summarizes the impact of various additives and conditions on CuAAC reactions, providing a clear comparison of their effectiveness.
| Strategy | Parameter | Observation | Efficacy/Yield | Reference |
| Ligand Addition | Protection against Oxidation | A 5:1 ratio of THPTA ligand to copper almost completely prevented the oxidation of a histidine moiety over 20 hours. | >95% protection | |
| Ligand Addition | Reaction Acceleration | Tris(triazolylmethyl)amine-based ligands can accelerate the CuAAC reaction by several thousand times compared to the ligand-free process. | High | |
| Reducing Agent | Prevention of Homocoupling | Addition of a slight excess of sodium ascorbate prevents the formation of oxidative homocoupling (Glaser) products. | Effective | |
| Additive | Prevention of Protein Modification | Aminoguanidine is recommended to suppress side reactions between dehydroascorbate and protein side chains (e.g., arginine). | Effective | |
| Side Reaction | Extent of Homocoupling | In polymer synthesis via ATRP followed by CuAAC, Glaser coupling can account for up to 20% of the polymer produced if not suppressed. | Up to 20% byproduct |
Experimental Protocols
Protocol 1: Standard CuAAC Bioconjugation with Minimized Side Reactions
This protocol is a general starting point for conjugating an alkyne-containing biomolecule to an azide-containing partner using this compound.
Materials:
-
This compound
-
Alkyne- and Azide-containing molecules
-
Degassed Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Stock Solutions:
-
20 mM CuSO₄ in water
-
100 mM THPTA ligand in water
-
100 mM Aminoguanidine in water (Optional)
-
100 mM Sodium Ascorbate in water (Prepare Fresh )
-
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
In a microcentrifuge tube, combine your alkyne- and azide-containing molecules in the degassed buffer. The final reaction volume will depend on the desired concentrations.
-
Add the THPTA ligand solution to the tube. The final concentration should be 5 times the final copper concentration (e.g., for 1 mM Cu, use 5 mM THPTA).
-
Add the CuSO₄ solution. The final concentration typically ranges from 50 µM to 1 mM. Mix gently.
-
(Optional) If working with sensitive proteins, add the aminoguanidine solution to a final concentration of 5 mM.
-
Flush the headspace of the tube with inert gas.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be at least 5 times the copper concentration (e.g., 5 mM for 1 mM Cu).
-
Close the tube tightly and mix gently. Allow the reaction to proceed at room temperature for 1-4 hours. For difficult conjugations, this can be extended overnight.
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Monitor reaction progress by an appropriate technique (e.g., LC-MS, HPLC, SDS-PAGE).
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Once complete, purify the conjugate using a suitable method like size exclusion chromatography (SEC), dialysis, or MWCO centrifugal filtration to remove the catalyst and excess reagents.
Visualizations
The following diagrams illustrate key reaction pathways and troubleshooting logic to help guide your experimental design.
Caption: Desired CuAAC pathway versus the oxidative Glaser coupling side reaction.
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
References
Addressing solubility challenges of Azido-PEG8-propargyl conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Azido-PEG8-propargyl conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It features an azide group (-N₃) at one end and a propargyl group (a terminal alkyne) at the other, connected by an 8-unit polyethylene glycol (PEG) spacer. This structure is ideal for "click chemistry," a set of highly efficient and specific reactions. The azide and alkyne groups can react with corresponding functional groups on other molecules to form stable covalent bonds, making it a versatile tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[1][2]
Q2: What are the primary factors influencing the solubility of this compound conjugates?
The solubility of these conjugates is influenced by several factors:
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The PEG Spacer: The 8-unit PEG chain enhances the hydrophilicity and overall water solubility of the conjugate.[3][4]
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The Conjugated Molecule: The physicochemical properties of the molecule attached to the linker (e.g., a hydrophobic drug or a large protein) will significantly impact the overall solubility of the conjugate.
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Solution pH: For conjugates with ionizable groups, the pH of the solution can affect their charge state and, consequently, their solubility.
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Buffer Composition: The type and concentration of salts in the buffer can influence solubility through effects on ionic strength.
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Temperature: Temperature can affect the solubility of the conjugate, with gentle warming sometimes aiding dissolution.
Q3: In which solvents is this compound and its conjugates typically soluble?
Closely related compounds like Azido-PEG8-acid and Propargyl-PEG8-acid are reported to be soluble in water, as well as polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[3] The solubility of a specific this compound conjugate will, however, heavily depend on the properties of the attached molecule.
Q4: How should I store this compound reagents?
To maintain their stability and reactivity, this compound and similar PEG linkers should be stored under the following conditions:
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Temperature: Long-term storage at -20°C is recommended.
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Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
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Moisture: These reagents are often hygroscopic. It is crucial to keep them in a dry environment, and vials should be warmed to room temperature before opening to prevent moisture condensation.
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Light: Protect from light, especially if the conjugate includes a light-sensitive molecule.
Q5: Can I heat or sonicate my this compound conjugate to improve its solubility?
Gentle warming (e.g., to 30-40°C) and brief sonication can be effective for dissolving the conjugate and breaking up aggregates. However, excessive heat should be avoided as it can lead to the degradation of the PEG linker or the conjugated biomolecule.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound conjugates.
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Conjugate in Aqueous Buffer | The conjugate has low aqueous solubility due to a hydrophobic attached molecule. | Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF. Add this stock solution dropwise to the vigorously stirred aqueous buffer to facilitate dissolution. |
| The conjugate has precipitated out of solution. | This may be due to the concentration exceeding its solubility limit in the current buffer. Try lowering the concentration of the conjugate. | |
| The pH of the buffer is not optimal for the conjugate's solubility. | If your conjugate has ionizable groups, adjust the pH of the buffer to a point where the molecule is more soluble (often away from its isoelectric point). | |
| Formation of a Cloudy Suspension or Precipitate | Aggregation of the conjugate molecules. | Aggregation can be driven by hydrophobic interactions. Consider adding a small percentage of an organic co-solvent (e.g., 5-10% DMSO) to the aqueous buffer. You can also try adding non-ionic detergents or other stabilizing excipients. |
| The conjugate is unstable in the current buffer conditions. | Ensure the buffer components are compatible with your conjugate. Certain salts or additives may decrease solubility. | |
| Low Yield in Conjugation Reaction | Poor solubility of the this compound linker in the reaction buffer. | Dissolve the linker in a minimal amount of a water-miscible organic solvent (DMSO or DMF) before adding it to the reaction mixture. |
| Steric hindrance from the PEG chain. | While PEG enhances solubility, a long chain can sometimes hinder the reaction. Ensure the reaction conditions (temperature, time) are optimized for the specific conjugation chemistry. |
Data Presentation
Qualitative Solubility of Related Azido-PEG8 and Propargyl-PEG8 Compounds
| Solvent | Azido-PEG8-acid | Propargyl-PEG8-acid | Azido-PEG8-azide | Expected Solubility of this compound Conjugates |
| Water | Soluble | Soluble | Soluble | Variable, depends heavily on the conjugated molecule. |
| DMSO (Dimethyl sulfoxide) | Soluble | Soluble | Soluble | Generally high solubility, good for stock solutions. |
| DMF (Dimethylformamide) | Soluble | Soluble | Soluble | Generally high solubility, good for stock solutions. |
| DCM (Dichloromethane) | Soluble | Soluble | Soluble | Good for less polar conjugates. |
| Ethanol | Moderately Soluble | Moderately Soluble | Moderately Soluble | Variable solubility. |
| Diethyl Ether | Insoluble | Insoluble | Insoluble | Generally insoluble. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a concentrated stock solution, which is the recommended first step for most applications.
Materials:
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This compound reagent
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Inert gas (Argon or Nitrogen)
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Microcentrifuge tubes
Procedure:
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Allow the vial containing the this compound reagent to warm to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the reagent in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10-50 mg/mL).
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Vortex the tube until the reagent is completely dissolved. Gentle warming or brief sonication may be used if necessary.
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Blanket the stock solution with an inert gas before capping the tube tightly.
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Store the stock solution at -20°C. For short-term storage (a few days), 4°C may be acceptable. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for a Click Chemistry Reaction in Aqueous Buffer
This protocol outlines a general workflow for using an this compound linker in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
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This compound stock solution (from Protocol 1)
-
Molecule with an azide-reactive group (e.g., an alkyne-modified protein)
-
Molecule with a propargyl-reactive group (e.g., an azide-modified small molecule)
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Aqueous reaction buffer (e.g., PBS, pH 7.4)
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Copper(II) sulfate (CuSO₄) stock solution
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Reducing agent (e.g., sodium ascorbate) stock solution (prepare fresh)
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Copper ligand (e.g., THPTA) stock solution
Procedure:
-
In a reaction tube, combine the molecule(s) to be conjugated in the aqueous reaction buffer.
-
Add the required volume of the this compound stock solution to the reaction mixture while vortexing. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) to avoid negative effects on biomolecules.
-
In a separate tube, pre-mix the CuSO₄ and copper ligand solutions.
-
Add the copper/ligand mixture to the main reaction tube.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
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Incubate the reaction at room temperature for 1-4 hours, or as optimized for your specific system. The reaction mixture should be protected from light if using photosensitive compounds.
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Once the reaction is complete, the conjugate can be purified using methods such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
Visualizations
Caption: Experimental workflow for using this compound conjugates.
References
Technical Support Center: Monitoring Azido-PEG8-Propargyl Reactions
Welcome to the technical support center for monitoring the progress of your Azido-PEG8-propargyl "click" chemistry reactions. This guide provides troubleshooting advice and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully monitoring their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction?
The this compound reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". It involves the reaction between an azide-functionalized molecule and a propargyl (alkyne)-functionalized molecule, linked by a Polyethylene Glycol (PEG) spacer, to form a stable triazole linkage. This reaction is widely used in bioconjugation, drug delivery, and materials science due to its high efficiency, specificity, and mild reaction conditions.[1][2][3][4][5]
Q2: Why is it important to monitor the progress of this reaction?
Monitoring the reaction progress is crucial to:
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Determine the optimal reaction time and ensure the reaction has gone to completion.
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Identify any potential side reactions or impurities.
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Troubleshoot and optimize reaction conditions for improved yield and purity.
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Confirm the successful formation of the desired PEGylated product.
Q3: What are the common methods to monitor the this compound reaction?
Common analytical techniques to monitor this reaction include:
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of reaction conversion.
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High-Performance Liquid Chromatography (HPLC): A highly sensitive and reproducible technique for separating and quantifying the reactants and products.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry to confirm the identity of the product and any byproducts.
Troubleshooting Guide
This section addresses common issues encountered during the this compound reaction.
Q4: My reaction shows low or no yield. What are the possible causes and solutions?
Low or no product formation is a common issue with several potential causes.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The active catalyst is Copper(I). Copper(II) salts are often used with a reducing agent (like sodium ascorbate) to generate Cu(I) in situ. Oxidation of Cu(I) to Cu(II) will stall the reaction. | Ensure you are using fresh reducing agent. Degas your solvents to remove oxygen. Consider using a stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst. |
| Catalyst Sequestration | If your reaction mixture contains other molecules with functional groups that can chelate copper (e.g., thiols in proteins), the catalyst may be rendered inactive. | Use an excess of the copper catalyst and ligand. Add a sacrificial metal ion like Zn(II) to bind to the chelating groups. |
| Inaccessible Reactive Groups | For large molecules, the azide or alkyne groups may be sterically hindered or buried within the molecule's structure. | Perform the reaction in the presence of a denaturing agent or a co-solvent like DMSO to improve the accessibility of the reactive groups. |
| Poor Reagent Quality | The azide or alkyne starting materials may have degraded over time. | Verify the purity of your starting materials using an appropriate analytical technique. |
Q5: The reaction is very slow. How can I increase the reaction rate?
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Temperature | While many CuAAC reactions proceed at room temperature, some may require gentle heating. | Gradually increase the reaction temperature (e.g., to 40-60°C) and monitor the progress. |
| Low Reactant Concentration | Reaction rates are dependent on the concentration of the reactants. | Increase the concentration of the azide and alkyne. However, be aware that very high concentrations of alkyne can sometimes inhibit the catalyst. |
| Absence of an Accelerating Ligand | Ligands can significantly increase the reaction rate by stabilizing the copper catalyst. | Add a copper-chelating ligand such as THPTA or TBTA to your reaction mixture. |
Q6: I am observing unexpected side products. What are they and how can I minimize them?
| Side Product | Explanation | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | The primary side reaction is the oxidative homocoupling of the terminal alkyne, leading to a diacetylene byproduct. This is promoted by the presence of oxygen. | Rigorously degas all solvents and the reaction headspace with an inert gas (e.g., argon or nitrogen). Ensure a sufficient excess of the reducing agent is present. |
| Byproducts from Reducing Agent | Oxidation byproducts of sodium ascorbate can sometimes react with other functional groups in the reaction mixture. | Use the minimum effective concentration of sodium ascorbate. Ensure the reaction is performed under an inert atmosphere. |
Experimental Protocols
Here are detailed methodologies for monitoring your this compound reaction.
Thin-Layer Chromatography (TLC)
TLC is an excellent initial method for quickly assessing reaction progress.
Materials:
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TLC plates (e.g., silica gel 60 F254)
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Developing chamber
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Mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexanes; the exact ratio should be optimized)
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Visualization agent (e.g., UV lamp, potassium permanganate stain, or iodine chamber)
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Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing it to saturate.
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On the baseline of a TLC plate, spot a small amount of your azide starting material, your alkyne starting material, and a co-spot of both.
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At various time points during your reaction (e.g., 0, 1, 2, 4, and 24 hours), take a small aliquot of the reaction mixture and spot it on the TLC plate.
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Place the TLC plate in the developing chamber and allow the solvent to run up the plate.
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Once the solvent front is near the top of the plate, remove it and mark the solvent front.
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Visualize the spots under a UV lamp and/or by staining.
Interpretation:
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The starting materials should appear as distinct spots at the beginning of the reaction.
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As the reaction progresses, the intensity of the starting material spots should decrease, and a new spot corresponding to the product should appear.
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The reaction is complete when the starting material spots are no longer visible.
¹H NMR Spectroscopy
¹H NMR provides quantitative information about the reaction progress by monitoring the disappearance of reactant signals and the appearance of product signals.
Materials:
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NMR spectrometer
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NMR tubes
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Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) compatible with your reactants and product.
Procedure:
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Acquire a ¹H NMR spectrum of your azide and alkyne starting materials to identify characteristic peaks.
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Propargyl group: Look for the acetylenic proton signal (a singlet).
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PEG chain: The repeating ethylene glycol units will show a characteristic signal.
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Azide: The protons adjacent to the azide group will have a specific chemical shift.
-
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At different time points, take a small aliquot of the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent.
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Acquire a ¹H NMR spectrum of the reaction mixture.
Interpretation:
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Monitor the disappearance of the acetylenic proton signal of the propargyl group.
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Monitor the appearance of a new signal corresponding to the triazole proton in the product.
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The degree of conversion can be calculated by comparing the integration of the product peak to the sum of the integrations of the product and remaining starting material peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of the reaction mixture.
Materials:
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HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
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Appropriate HPLC column (e.g., C18 for reversed-phase or a size-exclusion column)
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Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like TFA)
Procedure:
-
Develop an HPLC method that can separate the azide starting material, the alkyne starting material, and the expected product.
-
Inject a standard of each starting material to determine their retention times.
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At various time points, quench a small aliquot of the reaction mixture and dilute it with the mobile phase.
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Inject the diluted sample into the HPLC system.
Interpretation:
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Track the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.
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The reaction is complete when the peaks corresponding to the starting materials are no longer detected.
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The percentage conversion can be calculated from the peak areas.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the formation of the desired product by providing its molecular weight.
Materials:
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LC-MS system
-
Appropriate column and mobile phase as for HPLC
Procedure:
-
Follow the same procedure as for HPLC analysis.
-
The eluent from the HPLC is directed into the mass spectrometer.
Interpretation:
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Confirm the identity of the peak corresponding to your product by its mass-to-charge ratio (m/z).
-
The expected mass of the product will be the sum of the masses of the azide and alkyne starting materials.
-
LC-MS can also help identify any side products by their molecular weights.
Data Presentation
Table 1: Typical Parameters for Monitoring this compound Reaction
| Parameter | TLC | ¹H NMR | HPLC | LC-MS |
| Analysis Time | 15-30 minutes | 10-20 minutes per sample | 15-45 minutes per sample | 20-60 minutes per sample |
| Information Provided | Qualitative | Quantitative, Structural | Quantitative | Quantitative, Structural (Mass) |
| Typical Mobile Phase/Solvent | Dichloromethane/Methanol | D₂O, CDCl₃, DMSO-d₆ | Acetonitrile/Water with TFA | Acetonitrile/Water with Formic Acid |
| Common Issues | Poor spot resolution | Peak overlap | Poor peak separation | Ion suppression |
Table 2: Example of Reaction Progress Monitored by HPLC
| Reaction Time (hours) | Azide Peak Area (%) | Alkyne Peak Area (%) | Product Peak Area (%) |
| 0 | 50 | 50 | 0 |
| 1 | 35 | 35 | 30 |
| 2 | 20 | 20 | 60 |
| 4 | 5 | 5 | 90 |
| 24 | <1 | <1 | >98 |
Visualizations
Caption: Experimental workflow for monitoring an this compound reaction.
Caption: Troubleshooting decision tree for low yield in CuAAC reactions.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-Promoted Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Excess Copper Catalyst from Bioconjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess copper catalyst from bioconjugation reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a bioconjugation reaction?
A1: Residual copper ions can be detrimental to your biomolecule and downstream applications for several reasons:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern if the labeled molecule is intended for use in cell-based assays or as a therapeutic agent.
-
Protein Aggregation and Denaturation: Copper can promote the aggregation and denaturation of proteins, leading to a loss of biological activity.[1]
-
Generation of Reactive Oxygen Species (ROS): Copper can catalyze the formation of ROS, which can damage the labeled biomolecule and other sample components.[1]
-
Interference with Downstream Assays: The presence of copper can interfere with various analytical techniques and biological assays, leading to inaccurate results.[1] In one study, the residual copper ion concentration in a Trastuzumab-MMAE conjugate was successfully reduced to approximately 0.29 μg/L (4.6 nM), a level that is not expected to cause toxicity in vivo.[2]
Q2: What are the most common methods for removing excess copper catalyst?
A2: The primary methods for removing copper catalysts from bioconjugation reactions include:
-
Chelating Agent Washes: Using solutions of chelating agents like Ethylenediaminetetraacetic acid (EDTA) to sequester the copper ions, which are then removed by liquid-liquid extraction.[1]
-
Copper Chelating Resins: Employing solid-phase resins or scavengers with a high affinity for copper ions to capture the catalyst from the reaction mixture.
-
Size-Exclusion Chromatography (SEC): Separating the larger bioconjugate from the smaller copper ions and catalyst complexes based on size.
-
Dialysis/Buffer Exchange: Exchanging the reaction buffer with a copper-free buffer, often containing a chelating agent, to gradually remove the catalyst. This method is particularly suitable for macromolecules like proteins.
Q3: How do I choose the best copper removal method for my experiment?
A3: The choice of method depends on several factors, including the properties of your labeled biomolecule (e.g., size, stability), the required level of purity, and the available equipment.
-
For large proteins (>20 kDa): Dialysis and SEC are effective.
-
For smaller peptides and proteins: Chelating resins are often the most efficient method.
-
For water-soluble polymers or biomolecules: Dialysis is an excellent option.
-
When high purity is required: A combination of methods, such as treatment with a chelating resin followed by SEC, is recommended.
Q4: Can I use a combination of methods for copper removal?
A4: Yes, combining methods is often the most effective approach to achieve high levels of copper removal. For instance, an initial treatment with a copper chelating resin can be followed by size-exclusion chromatography to remove any remaining traces of copper and other small-molecule impurities.
Q5: What are some common chelating agents used for copper removal?
A5: Ethylenediaminetetraacetic acid (EDTA) is the most common chelating agent used to form a water-soluble complex with copper. Other agents that can be used include aqueous ammonia and ammonium chloride. Poly(ethylenimine) (PEI) is another strong copper-chelating agent.
Troubleshooting Guide
Problem: My purified bioconjugate solution is still blue or green.
-
Probable Cause: A persistent blue or green color indicates the presence of residual copper. This may be due to incomplete removal by the chosen method or because your product itself is chelating the copper, making it difficult to remove.
-
Solution:
-
Repeat the Purification Step: Perform additional washes with the EDTA solution or increase the incubation time with the chelating resin.
-
Combine Methods: Follow up your initial purification with a secondary method. For example, after using a chelating resin, perform size-exclusion chromatography or dialysis.
-
Increase Chelator Concentration: For liquid-liquid extraction, ensure you are using a sufficient excess of EDTA. The aqueous layer should be colored, indicating the copper-EDTA complex has partitioned into it. Repeat washes until the aqueous layer is colorless.
-
Problem: My final product yield is very low after the copper removal step.
-
Probable Cause:
-
Product Adsorption: The bioconjugate may be non-specifically binding to the chelating resin or solid support. Copper-adsorbing resins like Cuprisorb can bind biomolecules and should be used with caution.
-
Product Loss during Extraction: If your product has some water solubility, it may be lost in the aqueous phase during liquid-liquid extraction.
-
-
Solution:
-
Reduce Resin Contact Time: Perform a time-course experiment to determine the minimum time required for sufficient copper removal to avoid prolonged exposure and potential non-specific binding.
-
Test Different Resins: Not all resins behave the same. Test a small sample with different types of chelating resins to find one with minimal product binding.
-
Minimize Aqueous Wash Volumes: When performing extractions, use the minimum volume of washing solution necessary. Using a brine wash can help reduce the solubility of your product in the aqueous layer.
-
Problem: The chelating resin is not effectively removing the copper.
-
Probable Cause:
-
Insufficient Resin: The amount of resin may be insufficient to bind all the copper in the reaction.
-
Poor Mixing: In a batch method, inadequate mixing can prevent the resin from efficiently capturing the copper ions from the entire solution.
-
Resin Capacity Exceeded: The binding capacity of the resin has been surpassed.
-
-
Solution:
-
Increase Resin Amount: Add more resin. A typical starting point is 3-5 equivalents of resin relative to the amount of copper catalyst used.
-
Ensure Vigorous Mixing: Stir the suspension vigorously to ensure the resin is well-dispersed throughout the reaction mixture.
-
Check Resin Specifications: Consult the manufacturer's data for the resin's binding capacity to ensure you are using an adequate amount.
-
Problem: My bioconjugate is insoluble, making purification difficult.
-
Probable Cause: The product may be highly polar or have strong intermolecular interactions, leading to poor solubility in common solvents.
-
Solution:
-
Precipitation and Washing: If the product is a solid, it can be purified by precipitating it from the reaction mixture. The resulting solid can then be washed with a solvent in which the copper salts are soluble, but the product is not.
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Consider Copper-Free Click Chemistry: If product insolubility is a persistent issue, redesigning the synthesis to use a copper-free click chemistry method, such as strain-promoted azide-alkyne cycloaddition (SPAAC), can avoid this purification challenge altogether.
-
Problem: My bioconjugate is water-soluble, so I can't use liquid-liquid extraction.
-
Probable Cause: The high water solubility of the product prevents its separation from the aqueous copper-EDTA complex during extraction.
-
Solution:
-
Use a Solid-Phase Scavenger: Add a solid-supported metal scavenger resin directly to the aqueous solution. Stir, and then remove the resin by filtration, leaving the purified, copper-free product in the solution.
-
Dialysis: For macromolecules, dialysis against a buffer containing EDTA is a highly effective method. The small copper-EDTA complexes will pass through the dialysis membrane, while the large bioconjugate is retained.
-
Quantitative Data Summary
The efficiency of copper removal can be assessed by the binding capacity of the chelating resins and scavengers used. The table below summarizes quantitative data for several commercially available products.
Table 1: Comparison of Copper Chelating Resins and Scavengers
| Product Name | Manufacturer | Ligand/Functional Group | Matrix | Binding/Metal Ion Capacity |
| Copper Chelating Resin | G-Biosciences | Iminodiacetic Acid (IDA) | 6% Cross-linked Agarose | 20-40 µmol Cu²⁺/mL resin |
| Profinity™ IMAC Resin | Bio-Rad | Iminodiacetic Acid (IDA) | UNOsphere | 12–30 µmol Cu²⁺/mL resin |
| WorkBeads™ 40 Cu-IDA | Bio-Works | Iminodiacetic Acid (IDA) | Highly Cross-linked Agarose | 50–60 µmol Cu²⁺/mL resin |
| Polymer-Bound Ethylenediaminetriacetic Acid Acetamide | Sigma-Aldrich | Ethylenediaminetriacetic Acid Acetamide | Polymer | 1.48 mmol/g (for Cu(I)); 1.57 mmol/g (for Cu(II)) |
| Polymer-Bound N,N,N'-Trimethylethylenediamine | Sigma-Aldrich | N,N,N'-Trimethylethylenediamine | Polymer | 1.49 mmol/g (for Cu(I)); 1.10 mmol/g (for Cu(II)) |
| SiliaMetS® Thiourea | SiliCycle | Thiourea | Silica | Good scavenger for Cu |
| SiliaMetS® Imidazole | SiliCycle | Imidazole | Silica | Best scavenger for Cu |
Note: Binding capacities can vary depending on the specific protein, buffer conditions, and experimental setup. It is recommended to perform in-house evaluations for optimal resin selection.
Detailed Experimental Protocols
Protocol 1: Copper Removal using a Chelating Resin (Batch Method)
This protocol provides a general procedure for removing copper catalyst from a reaction mixture using a solid-phase scavenger resin in a batch format.
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Select Resin: Choose a copper scavenger resin appropriate for your bioconjugate and solvent system.
-
Add Scavenger Resin: Once the bioconjugation reaction is complete, add the solid scavenger resin directly to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.
-
Incubate and Mix: Stir the resulting suspension vigorously at room temperature. The optimal time can range from 4 to 16 hours. It is advisable to monitor copper removal over time to determine the minimum required duration.
-
Filter: Remove the resin from the reaction mixture by filtration. Use a filter paper with a pore size appropriate to retain the resin beads.
-
Wash Resin (Optional): Wash the collected resin with a small volume of the reaction solvent to recover any product that may have been retained. Combine this wash with the filtrate.
-
Concentrate: Remove the solvent from the filtrate under reduced pressure to yield the purified product.
Protocol 2: Copper Removal by Liquid-Liquid Extraction with EDTA
This protocol is suitable for bioconjugates soluble in an organic solvent that is immiscible with water.
-
Dilute Reaction Mixture: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Prepare EDTA Solution: Prepare a 0.1 M - 0.5 M aqueous solution of EDTA, typically as its disodium salt.
-
First Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of the aqueous EDTA solution.
-
Shake and Separate: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to fully separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.
-
Remove Aqueous Layer: Carefully drain and discard the lower aqueous layer.
-
Repeat Extractions: Repeat the extraction (steps 3-5) with fresh EDTA solution until the aqueous layer is no longer colored.
-
Final Washes: Wash the organic layer sequentially with water and then with brine to remove any remaining EDTA and water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Copper Removal by Dialysis against an EDTA Buffer
This method is ideal for purifying large biomolecules such as proteins and antibodies.
-
Prepare Dialysis Buffer: Prepare a suitable buffer for your bioconjugate (e.g., PBS, pH 7.4) and supplement it with 1-5 mM EDTA.
-
Prepare Sample: Place your bioconjugate solution into dialysis tubing with an appropriate molecular weight cut-off (MWCO) that will retain your product while allowing small molecules like the copper-EDTA complex to pass through.
-
First Dialysis: Place the sealed dialysis tubing into a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 100 times the volume of the sample. Stir the buffer gently at 4°C for 2-4 hours.
-
Buffer Change: Discard the buffer and replace it with a fresh portion of the EDTA-containing buffer. Continue to dialyze for another 2-4 hours or overnight.
-
Final Dialysis: To remove the excess EDTA from your sample, perform one or two final dialysis steps against the same buffer without EDTA.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing. The resulting solution contains the purified bioconjugate, free of copper and excess EDTA.
Visual Guides and Workflows
Caption: General workflow for post-bioconjugation copper removal.
References
Technical Support Center: Navigating Steric Hindrance in Azido-PEG8-propargyl Labeling of Large Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with steric hindrance during the Azido-PEG8-propargyl labeling of large proteins.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation with this compound?
A: Steric hindrance refers to the spatial obstruction that arises when the bulky nature of a large protein and/or the labeling reagent, such as this compound, impedes the reactive azide and propargyl groups from approaching each other for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to occur efficiently. This can be due to the target site being buried within the protein's three-dimensional structure or shielded by nearby amino acid residues.
Q2: What are the common indicators that steric hindrance is impacting my labeling reaction?
A: Common signs of steric hindrance include:
-
Low labeling efficiency: A significantly lower than expected yield of the conjugated protein.
-
Incomplete reaction: Even with an excess of labeling reagents, a substantial amount of the protein remains unlabeled.
-
Heterogeneous product: A mixture of protein species with varying degrees of labeling.
-
Reaction stalls: The labeling reaction plateaus before reaching completion.
Q3: How does the PEG8 linker in this compound help in overcoming steric hindrance?
A: The polyethylene glycol (PEG) component of the linker acts as a flexible spacer arm. The 8 PEG units in this compound provide increased distance and rotational freedom between the azide group and the protein's surface. This allows the reactive group to extend away from the protein's bulky structure, making it more accessible to the propargyl-containing molecule and thereby reducing the effects of steric hindrance.
Q4: Can changing the linker length from PEG8 to a longer or shorter version improve my results?
A: Yes, optimizing the linker length can be a crucial strategy.
-
Longer linkers (e.g., PEG12, PEG24): Can provide greater reach and flexibility, which is often beneficial for highly sterically hindered sites.
-
Shorter linkers (e.g., PEG4): In some cases, a shorter linker might be advantageous if the target site is on a flexible loop of the protein, where a longer linker could fold back on itself.
A systematic evaluation of different linker lengths is often necessary to determine the optimal choice for a specific protein and labeling site.
Troubleshooting Guides
Problem: Low or no labeling of my large protein with this compound.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low labeling efficiency due to steric hindrance.
Q&A for Troubleshooting Steps
Q: My labeling reaction has failed. What should I check first?
A: Before troubleshooting for steric hindrance, ensure the fundamentals of the reaction are sound:
-
Reagent Integrity: Confirm the activity of your this compound and alkyne-functionalized molecule. Azides and alkynes are generally stable, but improper storage can lead to degradation.
-
Catalyst Preparation: The Cu(I) catalyst is crucial for CuAAC. It is often generated in situ from a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate). Prepare the sodium ascorbate solution fresh, as it is prone to oxidation.
-
Buffer Composition: Avoid using buffers containing chelating agents like Tris, as they can sequester the copper catalyst. Phosphate-buffered saline (PBS) or HEPES buffers are generally recommended.[1]
Q: How can I experimentally determine the optimal PEG linker length?
A: Perform a linker length optimization study. This involves setting up parallel labeling reactions with a range of Azido-PEG-propargyl linkers (e.g., PEG4, PEG8, PEG12).
Table 1: Effect of PEG Linker Length on Labeling Efficiency (Hypothetical Data)
| Linker | Protein Concentration (mg/mL) | Molar Excess of Linker | Reaction Time (h) | Labeling Efficiency (%) |
|---|---|---|---|---|
| Azido-PEG4-propargyl | 1 | 20 | 2 | 15 |
| This compound | 1 | 20 | 2 | 45 |
| Azido-PEG12-propargyl | 1 | 20 | 2 | 60 |
Q: What reaction conditions can I adjust to overcome steric hindrance?
A: Several parameters can be optimized to improve labeling efficiency for sterically hindered substrates.
Table 2: Optimization of Reaction Conditions for Sterically Hindered CuAAC
| Parameter | Standard Condition | Optimized Condition for Hindered Substrates | Rationale |
|---|---|---|---|
| Temperature | Room Temperature (20-25°C) | 37-50°C | Increased temperature can enhance protein dynamics, potentially exposing buried labeling sites.[1] |
| Catalyst Conc. (CuSO₄) | 50-100 µM | 100-500 µM | Higher catalyst concentration can increase the reaction rate.[1] |
| Ligand to Copper Ratio | 1:1 to 5:1 | 5:1 to 10:1 | A higher ligand-to-copper ratio can stabilize the Cu(I) catalyst and accelerate the reaction.[1] |
| Reaction Time | 1-2 hours | 4-24 hours | Slower reactions due to steric hindrance may require longer incubation times to reach completion. |
| Co-solvents | Aqueous buffer | 5-20% DMSO or DMF | Organic co-solvents can help to solubilize hydrophobic reagents and may slightly alter protein conformation to improve site accessibility. |
Q: Can changing the catalyst system help?
A: Yes. The choice of the copper-stabilizing ligand is critical. For bioconjugation, ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended as they stabilize the Cu(I) oxidation state and protect the protein from oxidative damage. If you are using a different ligand, switching to THPTA may improve your results.
Q: What is partial denaturation and when should I consider it?
A: Partial denaturation involves using mild denaturing agents (e.g., low concentrations of urea or guanidinium chloride) or adjusting the pH to slightly unfold the protein. This can expose labeling sites that are buried within the protein's core. This is an advanced technique and should be approached with caution, as it can lead to irreversible protein inactivation. It is crucial to determine the reversibility of the denaturation for your specific protein.
Visualizing Steric Hindrance
Caption: Steric hindrance preventing reaction (left) and a PEG8 linker overcoming it (right).
Experimental Protocols
Protocol 1: Linker Length Optimization Study
-
Protein Preparation:
-
Prepare your large protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
If your protein has been modified to contain an azide group, proceed to step 3. If you are introducing the azide, proceed to step 2.
-
-
Azide Introduction (if necessary):
-
React your protein with a 20-fold molar excess of an Azido-NHS ester in PBS at room temperature for 1 hour.
-
Remove excess Azido-NHS ester using a desalting column or dialysis.
-
-
Labeling Reactions:
-
Set up parallel reactions in microcentrifuge tubes, each containing the same amount of azide-modified protein.
-
To each tube, add a different propargyl-PEG-alkyne linker (e.g., Propargyl-PEG4-alkyne, Propargyl-PEG8-alkyne, Propargyl-PEG12-alkyne) to a final concentration that is in 20-fold molar excess to the protein.
-
-
Click Reaction:
-
Prepare a fresh stock of 100 mM sodium ascorbate in water.
-
Prepare a stock of 20 mM CuSO₄ in water.
-
Prepare a stock of 100 mM THPTA in water.
-
To each reaction tube, add THPTA to a final concentration of 500 µM, CuSO₄ to a final concentration of 100 µM, and sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reactions at room temperature for 2 hours.
-
-
Analysis:
-
Analyze the labeling efficiency for each linker length using SDS-PAGE (visualizing the labeled protein via a fluorescent alkyne or by Western blot) or mass spectrometry.
-
Protocol 2: Catalyst and Ligand Screening Protocol
-
Protein and Reagent Preparation:
-
Prepare your azide-modified large protein and your this compound reagent as described in Protocol 1.
-
-
Reaction Matrix Setup:
-
Set up a matrix of reactions in a 96-well plate or microcentrifuge tubes.
-
Vary the final concentration of CuSO₄ (e.g., 50 µM, 100 µM, 250 µM, 500 µM).
-
For each copper concentration, vary the ligand-to-copper ratio (e.g., 1:1, 2:1, 5:1, 10:1) using a stock solution of THPTA.
-
-
Click Reaction:
-
Add the this compound reagent to each well/tube.
-
Add the appropriate amounts of CuSO₄ and THPTA to each well/tube.
-
Initiate the reactions by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate at room temperature for 2 hours.
-
-
Analysis:
-
Quench the reactions by adding EDTA to a final concentration of 10 mM.
-
Analyze the labeling efficiency across the matrix using an appropriate method (e.g., fluorescence plate reader if using a fluorescent alkyne, followed by SDS-PAGE for confirmation). This will help identify the optimal catalyst and ligand concentrations for your specific system.
-
References
Validation & Comparative
Confirming Success: A Comparative Guide to Azido-PEG8-propargyl Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. Azido-PEG8-propargyl has emerged as a valuable bifunctional linker, enabling the connection of two molecular entities through the highly efficient azide-alkyne "click chemistry." This guide provides an objective comparison of methods to confirm successful conjugation with this compound against other common bifunctional linkers, supported by experimental data and detailed protocols.
Performance Comparison of Bifunctional Linkers
The choice of a bifunctional linker significantly impacts the efficiency of the conjugation reaction, the stability of the resulting bond, and the properties of the final conjugate. Below is a comparison of this compound with two common alternatives: a maleimide-PEG linker and an NHS ester-PEG linker.
| Feature | This compound (Click Chemistry) | Maleimide-PEG8-Amine (Thiol Chemistry) | NHS-PEG8-Carboxylate (Amine Chemistry) |
| Target Moiety | Alkyne-modified molecules | Thiol-containing molecules (e.g., cysteine residues) | Amine-containing molecules (e.g., lysine residues) |
| Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Michael Addition | Acylation |
| Conjugation Efficiency | Generally high to quantitative.[1] Copper-free click reactions can achieve 69-78% conjugation efficiency, which can become quantitative by optimizing reactant concentrations.[1] | High, with optimal maleimide to thiol molar ratios of 2:1 to 5:1 leading to efficiencies of up to 84%.[2] | High, but can be susceptible to hydrolysis, which may reduce overall yield. |
| Bond Stability | Forms a highly stable triazole linkage.[3] | Forms a stable thioether bond, though it can be susceptible to a retro-Michael reaction, potentially leading to deconjugation.[4] N-aryl maleimides show improved stability over N-alkyl maleimides. | Forms a stable amide bond. |
| Specificity | Highly specific and bio-orthogonal; azides and alkynes do not typically react with other functional groups found in biological systems. | Highly selective for thiols within the optimal pH range of 6.5-7.5. | Reactive towards any primary amine, which can lead to a heterogeneous product if multiple amine sites are available. |
Experimental Workflows and Confirmation
Successful conjugation must be verified through rigorous analytical techniques. The following diagrams and protocols outline the workflows for conjugation and confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the success of a conjugation reaction by separating the conjugated product from the unreacted starting materials based on size or hydrophobicity.
Experimental Protocol: Size-Exclusion Chromatography (SEC-HPLC)
-
System Preparation: Equilibrate a size-exclusion column (e.g., TSKgel G3000SWXL) with a suitable mobile phase (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2).
-
Sample Preparation: Prepare solutions of the unreacted alkyne-modified molecule, the this compound linker, and the purified reaction mixture in the mobile phase.
-
Injection and Analysis: Inject each sample onto the column and monitor the elution profile, typically via UV absorbance at 280 nm for proteins or a suitable wavelength for other molecules.
-
Data Analysis: A successful conjugation will result in a new peak that elutes earlier than the unreacted starting molecule, corresponding to the higher molecular weight of the conjugate. The peak areas can be used to estimate the purity and yield of the conjugation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS provides a direct measurement of the molecular weight of the conjugate, offering definitive confirmation of successful PEGylation.
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation: Mix the purified conjugate solution (typically 1 µL) with a suitable matrix solution (e.g., sinapinic acid for proteins) in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in the appropriate mode (e.g., linear positive ion mode for large molecules).
-
Data Analysis: A successful conjugation will be indicated by a new peak or a distribution of peaks at a higher mass-to-charge ratio (m/z) compared to the unconjugated molecule. The mass difference should correspond to the mass of the attached this compound linker.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique to visualize the increase in molecular weight of a protein after conjugation.
Experimental Protocol: SDS-PAGE
-
Sample Preparation: Mix the protein samples (unconjugated and conjugated) with a sample loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT), and heat to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel. Apply an electric field to separate the proteins based on their size.
-
Staining: After electrophoresis, stain the gel with a suitable dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
Data Analysis: A successful conjugation will be observed as a "band shift," where the band corresponding to the conjugated protein migrates slower (appears higher on the gel) than the unconjugated protein. It is important to note that PEGylated proteins often migrate at a higher apparent molecular weight than their actual mass due to the hydrodynamic volume of the PEG chain.
Troubleshooting Low Conjugation Yield
Low yield is a common issue in conjugation reactions. The following table provides a guide to troubleshooting potential problems when using this compound in a copper-catalyzed click reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive copper catalyst | Use a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. |
| Oxygen inhibition | Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. | |
| Inaccessible alkyne group | Perform the reaction under denaturing or solvating conditions (e.g., by adding DMSO) to expose the alkyne group. | |
| Catalyst sequestration | If working with complex biological molecules that can chelate copper, use an excess of the copper catalyst and a stabilizing ligand like THPTA. | |
| Sluggish reaction | Suboptimal reaction conditions | Gently heat the reaction (e.g., to 40-50 °C) to increase the reaction rate, but monitor for potential side reactions. Optimize the pH, which is typically between 4 and 7 for CuAAC reactions. |
By carefully selecting the appropriate linker chemistry and employing rigorous analytical techniques for confirmation, researchers can ensure the successful synthesis of well-defined and functional bioconjugates for a wide range of applications in research and drug development.
References
A Comparative Guide to the Mass Spectetric Characterization of Azido-PEG8-propargyl Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), heterobifunctional linkers are pivotal.[1] Among these, monodisperse Poly(ethylene glycol) (PEG) linkers, such as Azido-PEG8-propargyl, offer precise control over the spacer length between a targeting moiety and a payload, enhancing solubility and optimizing pharmacokinetic properties.[2] The definitive characterization of these linkers is paramount for ensuring the efficacy, safety, and batch-to-batch reproducibility of the final therapeutic. Mass spectrometry (MS) stands as an indispensable tool for this purpose, confirming molecular weight and assessing purity.[1]
This guide provides a comparative overview of the two most common mass spectrometry techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for the analysis of this compound. It includes a discussion of an alternative linker for comparison, detailed experimental protocols, and quantitative data presented for straightforward interpretation.
Comparison of Mass Spectrometry Techniques: ESI-MS vs. MALDI-TOF MS
The choice between ESI-MS and MALDI-TOF-MS for analyzing PEG linkers depends on the specific analytical requirements, such as the need for coupling with liquid chromatography (LC) for complex mixture analysis or the desired level of structural information.[1]
| Feature | Electrospray Ionization (ESI) Mass Spectrometry | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry |
| Ionization Principle | Soft ionization technique that generates ions from a liquid solution by creating an aerosol and applying a high voltage. | Soft ionization technique where a laser strikes a matrix of small organic molecules mixed with the analyte, causing desorption and ionization. |
| Coupling with LC | Easily coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures. | Not typically coupled with LC; used for direct analysis of purified samples. |
| Molecular Weight Range | Suitable for a wide range of molecular weights, including large biomolecules. | Also suitable for a wide range of molecular weights, particularly effective for high molecular weight polymers. |
| Adduct Formation | Prone to forming multiple charged ions and adducts (e.g., with Na+, K+), which can complicate spectra.[3] | Also forms adducts, but often produces singly charged ions, leading to simpler spectra. |
| Fragmentation Analysis | Well-suited for tandem mass spectrometry (MS/MS) to obtain structural information through fragmentation analysis. | Can be used for MS/MS, but ESI is often preferred for more controlled fragmentation. |
| Sample Preparation | Relatively simple, involving dissolution in a suitable solvent. | Requires co-crystallization of the sample with a matrix, which can be a more complex and variable process. |
| Throughput | Can be automated for high-throughput analysis, especially when coupled with LC. | Can also be used for high-throughput screening from a target plate. |
Characterization of this compound
This compound is a discrete PEG linker, meaning it has a defined number of PEG units (eight in this case), resulting in a single molecular weight rather than a distribution. This monodispersity simplifies mass spectrometry analysis significantly compared to traditional polydisperse PEGs.
Molecular Information:
| Compound | Chemical Formula | Molecular Weight (Monoisotopic) |
| This compound | C20H37N3O8 | 463.2584 g/mol |
| Azido-PEG8-azide (Alternative) | C18H36N6O8 | 464.2646 g/mol |
Expected Mass Spectrometry Data
ESI-MS: In positive ion mode, this compound is expected to be observed primarily as its protonated molecule [M+H]+ at m/z 464.2657 and as sodium [M+Na]+ and potassium [M+K]+ adducts at m/z 486.2476 and m/z 502.2216, respectively. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition based on the accurate mass measurement.
MALDI-TOF MS: A MALDI-TOF spectrum would be expected to show a prominent single peak corresponding to the sodiated adduct [M+Na]+ at m/z 486.25, with potentially a smaller peak for the potassiated adduct [M+K]+. The monodisperse nature of the compound would result in a sharp, single peak, in contrast to the broad distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) that is characteristic of polydisperse PEGs.
Tandem MS (MS/MS) Fragmentation: Fragmentation of the PEG backbone typically proceeds via cleavage of the C-O or C-C bonds, resulting in a characteristic loss of ethylene glycol units (44.0262 Da). For this compound, MS/MS analysis of the [M+H]+ precursor ion would be expected to yield a series of fragment ions corresponding to the sequential loss of these units. This fragmentation pattern can confirm the PEG structure of the linker.
Experimental Protocols
Below are generalized protocols for the mass spectrometric analysis of a discrete PEG linker like this compound. Instrument-specific parameters should be optimized for best results.
ESI-MS Protocol (coupled with Liquid Chromatography)
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and water.
-
Dilute the stock solution to a final concentration of 10 µM using the mobile phase as the diluent.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometer Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 100 - 1000 m/z.
-
Data Analysis: The resulting spectrum should show peaks corresponding to the protonated molecule and common adducts. For MS/MS, the precursor ion of interest would be isolated and fragmented by collision-induced dissociation (CID).
MALDI-TOF MS Protocol
1. Sample and Matrix Preparation:
-
Prepare a 1 mg/mL solution of this compound in 50% ACN.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in 50% ACN with 0.1% trifluoroacetic acid (TFA).
2. Sample Spotting:
-
Mix the sample solution and matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
3. Mass Spectrometer Settings:
-
Ionization Mode: Positive ion.
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: Calibrate in the expected mass range of the analyte.
-
Data Analysis: The spectrum should display a major peak for the singly charged molecule, typically as a sodium adduct.
Visualizing the Workflow and Linker Structure
To aid in understanding the experimental process and the molecular context, the following diagrams are provided.
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Caption: Logical relationship for comparing this compound with an alternative linker.
Conclusion
The characterization of heterobifunctional PEG linkers like this compound by mass spectrometry is a critical step in the development of complex bioconjugates. Both ESI-MS and MALDI-TOF MS are powerful techniques for confirming the molecular weight and purity of these monodisperse linkers. ESI-MS, particularly when coupled with LC and MS/MS, offers detailed structural information and is well-suited for in-process monitoring. MALDI-TOF MS provides a rapid and straightforward method for determining the molecular weight of purified linkers, with the advantage of generating simpler spectra. The choice of technique will ultimately be guided by the specific information required by the researcher or drug developer. For complete and unambiguous structural confirmation, it is often beneficial to use complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Navigating Purity: A Comparative Guide to HPLC and its Alternatives for Analyzing Azido-PEG8-propargyl Labeled Molecules
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical prerequisite for reliable experimental outcomes and therapeutic efficacy. The rise of click chemistry has made molecules like Azido-PEG8-propargyl indispensable linkers in creating complex bioconjugates. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Capillary Electrophoresis (CE), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of these valuable molecules. We present a synthesis of experimental data, detailed methodologies, and visual workflows to empower you in selecting the optimal analytical strategy.
The Central Role of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the characterization and quality control of PEGylated molecules.[1] Its versatility allows for the separation of the desired PEGylated conjugate from unreacted starting materials, free PEG, and other impurities based on various physicochemical properties.[1] The most common HPLC modes for this purpose are Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase Chromatography (RP-HPLC).
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic volume in solution.[1] It is an excellent initial step for identifying the presence of aggregates and separating the significantly larger bioconjugate from smaller unreacted PEG linkers.[1]
Reversed-Phase Chromatography (RP-HPLC) separates molecules based on their hydrophobicity.[1] This technique is particularly powerful for resolving species with small differences in their structure, such as positional isomers or molecules with slight variations in the PEG chain length.
A Comparative Overview of Analytical Techniques
While HPLC is a robust and widely used method, alternative techniques offer unique advantages in terms of resolution, information richness, and sample consumption. The choice of the most suitable technique depends on the specific analytical challenge at hand.
| Feature | HPLC (SEC & RP) | Capillary Electrophoresis (CE) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a mobile and stationary phase based on size or hydrophobicity. | Separation of charged molecules in an electric field based on their electrophoretic mobility and size. | Measurement of the mass-to-charge ratio of ionized molecules. | Detection of the magnetic properties of atomic nuclei to provide detailed structural information. |
| Primary Information | Purity, presence of aggregates and isomers (retention time and peak area). | Purity, charge heterogeneity, and size variants (migration time and peak area). | Molecular weight confirmation, impurity identification, and sequence/structure information. | Definitive structural confirmation, quantification of PEGylation, and impurity identification. |
| Resolution | Good to excellent, depending on the column and method. | Excellent, often exceeding HPLC for charged and similar-sized molecules. | High to very high, capable of resolving isotopic distributions. | Atomic-level resolution providing detailed structural insights. |
| Sensitivity | Good, with UV detection being common. Other detectors like ELSD or RI can be used. | High, but can be limited by the small injection volume. | Excellent, capable of detecting trace-level impurities. | Lower sensitivity compared to MS and HPLC, requiring higher sample concentrations. |
| Sample Consumption | Microliter range. | Nanoliter range, ideal for precious samples. | Picomole to femtomole range. | Milligram range. |
| Quantitative Accuracy | High, with well-established protocols for validation. | Good, but can be more challenging to validate than HPLC. | Good to excellent, especially with the use of internal standards. | Excellent, as it is an inherently quantitative technique. |
| Throughput | Moderate to high. | High, with rapid analysis times. | Moderate, often coupled with a separation technique like HPLC (LC-MS). | Low, due to longer acquisition times. |
Experimental Workflows and Logical Relationships
To visualize the application of these techniques, the following diagrams illustrate a typical experimental workflow for purity analysis and a decision-making process for selecting the appropriate method.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative protocols for each of the discussed analytical techniques.
SEC-HPLC Protocol for Purity Assessment
This method is effective for separating components based on their size in solution.
-
Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm (or equivalent)
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detector: UV at 214 nm or 280 nm
-
Injection Volume: 20 µL
-
Sample Concentration: 1-2 mg/mL in mobile phase
RP-HPLC Protocol for High-Resolution Separation
This technique separates molecules based on their hydrophobicity and is particularly useful for resolving closely related species.
-
Column: Jupiter C4, 5 µm, 300 Å, 4.6 x 150 mm (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40-60 °C
-
Detector: UV at 214 nm or 280 nm
-
Injection Volume: 10-20 µL
-
Sample Concentration: 0.5-1 mg/mL in Mobile Phase A
Capillary Electrophoresis (SDS-CGE) Protocol
Sodium Dodecyl Sulfate-Capillary Gel Electrophoresis (SDS-CGE) provides high-resolution separation of PEGylated molecules based on their size.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 365 µm o.d., effective length 20 cm)
-
Buffer: SDS-gel buffer (commercially available kits are recommended)
-
Sample Preparation: The sample is denatured by heating in the presence of SDS and a reducing agent (e.g., dithiothreitol).
-
Injection: Electrokinetic injection (e.g., 5-10 kV for 5-10 seconds)
-
Separation Voltage: 15-20 kV
-
Temperature: 25 °C
-
Detection: UV at 214 nm
Mass Spectrometry (LC-MS) Protocol
This protocol outlines a general approach for obtaining molecular weight information of the bioconjugate.
-
Liquid Chromatography: Utilize an RP-HPLC method similar to the one described above to separate the components before they enter the mass spectrometer. A volatile mobile phase (e.g., using formic acid instead of TFA) is required.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Source: Electrospray Ionization (ESI) is typically used for bioconjugates.
-
Data Acquisition: Acquire data in a full-scan mode over a relevant m/z range.
-
Data Analysis: The resulting spectrum is deconvoluted to determine the molecular weight of the intact molecule and any impurities.
¹H NMR Spectroscopy Protocol for Structural Confirmation and Quantification
Proton NMR provides detailed structural information and can be used to quantify the degree of PEGylation.
-
Sample Preparation: Dissolve 1-5 mg of the purified this compound labeled molecule in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis: Integrate the characteristic signals of the PEG moiety (typically a sharp singlet around 3.6 ppm) and compare them to the integrals of specific protons on the conjugated molecule to determine the degree of PEGylation and assess purity.
Conclusion
The purity assessment of this compound labeled molecules is a critical step that necessitates the use of robust and appropriate analytical techniques. While HPLC , particularly RP-HPLC, remains the workhorse for routine purity analysis due to its high accuracy and established protocols, a multi-faceted approach employing orthogonal techniques provides the most comprehensive characterization. Capillary Electrophoresis offers superior resolution for charged and similarly sized species with minimal sample consumption. Mass Spectrometry is indispensable for definitive molecular weight confirmation and the identification of unknown impurities. Finally, NMR spectroscopy provides unparalleled detail for absolute structural confirmation and quantification. By understanding the strengths and limitations of each technique, researchers can confidently select the most suitable method or combination of methods to ensure the quality and reliability of their bioconjugates.
References
A Comparative Guide to the Analysis of Proteins Conjugated with Azido-PEG8-propargyl
The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, such as increasing their serum half-life and reducing immunogenicity. The use of heterobifunctional linkers like Azido-PEG8-propargyl allows for precise "click chemistry" conjugation. Following conjugation, a thorough analysis is crucial to characterize the resulting PEGylated protein mixture. This guide provides a comparative overview of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and its alternatives for the analysis of these conjugates, complete with experimental protocols and performance data.
SDS-PAGE Analysis
SDS-PAGE is a fundamental technique for separating proteins based on their molecular weight. While commonly used, it presents certain challenges for PEGylated proteins. The PEG moiety can interfere with SDS binding, leading to anomalous migration and diffuse, smeared bands, which complicates accurate molecular weight determination and quantification.[1][2][3]
Advantages:
-
Widely available and cost-effective.
-
Relatively simple and fast to perform.
-
Can resolve different PEGylated species (mono-, di-, multi-PEGylated) from the unmodified protein.
Disadvantages:
-
PEG-SDS interaction can cause band broadening and smearing.[1][2]
-
Inaccurate molecular weight estimation due to the hydrodynamic properties of PEG.
-
Lower resolution compared to chromatographic methods.
Alternative Analytical Techniques
Several alternative methods offer higher resolution and more accurate characterization of PEGylated proteins.
2.1. High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a powerful tool for the analysis of PEGylated proteins, with several modalities available.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is effective for separating PEGylated proteins from unreacted protein and free PEG, as well as for detecting aggregates.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This technique can often resolve different PEGylated isoforms.
-
Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different species.
2.2. Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC/MS), provides precise molecular weight information and can be used to identify the sites of PEGylation. This is a highly accurate method for confirming the success of the conjugation and characterizing the final product. However, the heterogeneity of PEG can complicate the mass spectra.
2.3. Native Polyacrylamide Gel Electrophoresis (Native PAGE)
Native PAGE separates proteins in their native, folded state, avoiding the use of SDS. This eliminates the issue of PEG-SDS interaction, resulting in sharper bands and better resolution compared to SDS-PAGE for PEGylated proteins.
Comparative Data
The following tables summarize the performance of different analytical methods for the characterization of PEGylated proteins.
Table 1: Comparison of Resolution and Throughput
| Analytical Method | Resolution of PEGylated Species | Throughput | Key Application |
| SDS-PAGE | Moderate (band smearing can be an issue) | High | Routine qualitative assessment |
| SEC-HPLC | Good (for different molecular sizes) | Moderate | Aggregate and impurity analysis |
| RP-HPLC | High (for isoforms) | Moderate | Isomer separation |
| IEX-HPLC | High (for charge variants) | Moderate | Isomer separation |
| LC/MS | Very High (provides exact mass) | Low to Moderate | Detailed characterization |
| Native PAGE | Good (sharper bands than SDS-PAGE) | High | Alternative to SDS-PAGE |
Table 2: Quantitative Performance
| Analytical Method | Typical Limit of Detection (LOD) | Quantitative Accuracy |
| SDS-PAGE (with staining) | Low nanogram range | Semi-quantitative |
| SEC-HPLC (UV detection) | Microgram range | High |
| RP-HPLC (UV detection) | Microgram range | High |
| LC/MS | Picogram to nanogram range | High |
| Native PAGE (with staining) | Nanogram range | Semi-quantitative |
Experimental Protocols
4.1. Protocol for SDS-PAGE Analysis of this compound Conjugated Protein
-
Sample Preparation: Mix the protein conjugate sample with 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT). Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel in Tris-glycine-SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, stain the gel with a suitable protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain. Alternatively, specific staining for PEG, such as barium iodide staining, can be used. A reverse staining method with zinc and imidazole salts has also been shown to be effective for detecting PEGylated proteins.
-
Destaining and Visualization: Destain the gel to reduce background staining and visualize the protein bands. The PEGylated protein will appear as a band with a higher apparent molecular weight than the unconjugated protein.
4.2. Protocol for SEC-HPLC Analysis
-
System Preparation: Equilibrate the SEC column (e.g., a silica-based column with an appropriate pore size) with the mobile phase (e.g., 150 mM sodium phosphate buffer, pH 7.0).
-
Sample Preparation: Prepare the protein conjugate sample by dissolving it in the mobile phase to a known concentration (e.g., 1-2 mg/mL). Filter the sample through a 0.22 µm filter.
-
Chromatography: Inject a defined volume of the sample (e.g., 20 µL) into the HPLC system. Run the separation at a constant flow rate (e.g., 1.0 mL/min).
-
Detection: Monitor the elution profile using a UV detector at 280 nm or 214 nm. The PEGylated protein, unconjugated protein, and free PEG will elute at different retention times based on their size.
Visual Workflows
Caption: Workflow for SDS-PAGE analysis of PEGylated proteins.
Caption: Overview of the protein conjugation and analysis process.
References
A Head-to-Head Comparison of Copper-Free and Copper-Catalyzed Click Chemistry Linkers for Bioconjugation
In the realm of bioconjugation, "click chemistry" has emerged as a powerful and versatile tool for researchers, scientists, and drug development professionals. This methodology allows for the rapid and specific covalent linking of two molecules in a complex biological environment. Two of the most prominent approaches in this field are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a form of copper-free click chemistry. This guide provides an in-depth comparison of these two powerful techniques, with a focus on the linkers that drive them: the terminal alkyne (such as in propargyl-containing molecules) for CuAAC and the strained cyclooctyne, dibenzocyclooctyne (DBCO), for SPAAC.
At a Glance: CuAAC vs. SPAAC
The fundamental difference between these two methods lies in the requirement of a copper(I) catalyst. While CuAAC utilizes a simple terminal alkyne like a propargyl group, it necessitates a copper catalyst to proceed efficiently. In contrast, SPAAC employs a strained cyclooctyne, such as DBCO, which is sufficiently reactive to react with an azide without the need for a catalyst.[1][2][3][4][5] This distinction has significant implications for their respective applications, particularly in living systems where copper toxicity is a concern.
Performance and Characteristics: A Quantitative Comparison
The choice between a copper-catalyzed or copper-free approach often depends on the specific requirements of the experiment, such as the sensitivity of the biological molecules involved and the desired reaction environment. The following table summarizes the key quantitative and qualitative differences between the two methods.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Name | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Reagent | Terminal Alkyne (e.g., Propargyl) | Strained Cyclooctyne (e.g., DBCO) |
| Catalyst Required | Yes, Copper(I) | No |
| Biocompatibility | Limited in living systems due to copper cytotoxicity. | High, suitable for use in living cells and organisms. |
| Reaction Kinetics | Second-order rate constants typically in the range of 10-100 M⁻¹s⁻¹. | Generally faster, with second-order rate constants for DBCO around 1 M⁻¹s⁻¹. |
| Reaction Conditions | Requires a reducing agent (e.g., sodium ascorbate) to maintain copper in the +1 state. | Proceeds under physiological conditions (aqueous buffer, room temperature). |
| Selectivity | Highly specific reaction between the azide and alkyne. | Highly bioorthogonal; the azide and DBCO groups do not react with native biological functionalities. |
| Product | Stable 1,4-disubstituted triazole. | Stable triazole (as a mixture of regioisomers). |
| Linker Stability | The resulting triazole linkage is highly stable. | The DBCO linker and the resulting triazole are stable long-term. |
| Cost of Reagents | Terminal alkynes are generally less expensive. | Strained cyclooctynes like DBCO can be more expensive due to their complex synthesis. |
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and the steps involved in each process, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for antibody conjugation.
Experimental Protocols
The following are representative protocols for conjugating a molecule to an antibody using either CuAAC or SPAAC.
Protocol 1: Antibody Conjugation using DBCO (SPAAC)
This protocol describes the labeling of an antibody with a DBCO-NHS ester followed by conjugation to an azide-modified molecule.
Part A: Antibody Activation with DBCO-NHS Ester
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
DBCO-NHS Ester Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO/DMF concentration should be below 20%.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Quenching (Optional): Add a quenching solution (e.g., 100 mM Tris or glycine) to a final concentration of 10-50 mM and incubate for 15 minutes to stop the reaction.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column, spin filtration, or dialysis against the desired storage buffer.
Part B: Copper-Free Click Chemistry Conjugation
-
Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-functionalized molecule.
-
Incubation: Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted azide-containing molecules.
-
Validation: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques as required (e.g., mass spectrometry, HPLC).
Protocol 2: Antibody Conjugation using Propargyl (CuAAC)
This protocol outlines a general procedure for conjugating an azide-modified payload to an antibody that has been functionalized with a propargyl group.
Part A: Antibody Functionalization with a Propargyl Group
-
Antibody Preparation: As in the SPAAC protocol, ensure the antibody is in an appropriate buffer at a suitable concentration.
-
Activation: React the antibody with an NHS-ester-containing propargyl linker (e.g., Propargyl-PEG-NHS ester) at a 10-20 fold molar excess for 1-2 hours at room temperature.
-
Purification: Remove the excess linker by dialysis or size-exclusion chromatography.
Part B: Copper-Catalyzed Click Reaction
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule.
-
Prepare a stock solution of a copper(I) source, typically CuSO₄.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) to stabilize the copper(I) and protect the antibody.
-
-
Reaction Setup:
-
In a reaction vessel, combine the propargyl-modified antibody and a molar excess of the azide-containing molecule.
-
In a separate tube, pre-mix the CuSO₄ and the chelating ligand. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the antibody/azide mixture. The final copper concentration is typically 50-250 µM.
-
-
Initiation and Incubation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 times the copper concentration). Incubate at room temperature for 1-4 hours with gentle mixing.
-
Quenching and Purification: Stop the reaction by adding a chelating agent like EDTA. Purify the conjugate to remove copper and excess reagents, for example, by size-exclusion chromatography.
Conclusion: Choosing the Right Linker for Your Application
The choice between Azido-PEG-propargyl linkers for CuAAC and DBCO linkers for SPAAC depends heavily on the experimental context.
Choose a propargyl-based linker (CuAAC) when:
-
You are working with purified proteins or other biomolecules that are not sensitive to copper.
-
Cost is a primary concern, as terminal alkynes are generally more economical.
-
You require the specific 1,4-regioisomer of the triazole product.
Choose a DBCO-based linker (SPAAC) when:
-
Your application involves live cells, in vivo studies, or other environments where copper toxicity is a concern.
-
You are working with sensitive biomolecules that could be damaged by the copper catalyst or the associated reducing agents.
-
You require a truly bioorthogonal reaction with minimal off-target effects.
References
Preserving Potency: A Guide to Functional Assays for Validating Biomolecules Post-Azido-PEG8-propargyl Conjugation
For researchers, scientists, and drug development professionals, the conjugation of biomolecules is a pivotal step in creating advanced therapeutics and diagnostics. The Azido-PEG8-propargyl linker, a popular choice for its efficiency and versatility in click chemistry, facilitates the attachment of various payloads. However, a critical question remains after conjugation: is the biomolecule still functionally active? This guide provides a comparative overview of essential functional assays to validate the biological activity of biomolecules, such as antibodies, after undergoing this compound conjugation, supported by experimental data and detailed protocols.
The covalent attachment of any molecule, including a PEG linker and a subsequent payload, has the potential to alter the three-dimensional structure of a biomolecule. This can impact its binding affinity, signaling pathway activation, and overall efficacy. Therefore, rigorous functional validation is not just a quality control step but a cornerstone of reliable and reproducible research and development.
Comparing Biological Activity: Pre- vs. Post-Conjugation
To ascertain the impact of this compound conjugation, it is imperative to compare the functional activity of the biomolecule before and after the modification. The following tables summarize key quantitative data from studies on antibody-drug conjugates (ADCs), a common application of such conjugation chemistry.
Table 1: Comparison of Antigen Binding Affinity (EC50 Values)
| Biomolecule (Antibody) | Target Antigen | Conjugation Status | EC50 (ng/mL) | Fold Change in Affinity |
| H32 | HER2 | Unconjugated | 25.1 | - |
| H32-DM1 | HER2 | Conjugated | 28.8 | 1.15 |
| H32-VCMMAE | HER2 | Conjugated | 30.2 | 1.20 |
EC50 (half-maximal effective concentration) values represent the concentration of the antibody required to achieve 50% of the maximum binding to the target antigen. A lower EC50 indicates a higher binding affinity. Data suggests that conjugation with DM1 or VCMMAE via a linker has a minimal impact on the binding affinity of the H32 antibody to its HER2 target.[1]
Table 2: Comparison of In Vitro Cytotoxicity (IC50 Values) of an Anti-CD30 ADC
| ADC (cAC10-MMAE) | Drug-to-Antibody Ratio (DAR) | IC50 (ng/mL) |
| E2 | 2 | >100 |
| E4 | 4 | 15.1 |
| E8 | 8 | 8.9 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the ADC required to inhibit the growth of CD30-positive cancer cells by 50%. A lower IC50 indicates greater cytotoxic potency. This data demonstrates that the in vitro potency of the ADC is directly dependent on the drug loading.[2]
Key Functional Assays for Validation
A multi-faceted approach employing a combination of binding and cell-based functional assays is recommended for a comprehensive assessment of a conjugated biomolecule's activity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is a fundamental tool for assessing the binding capability of a conjugated antibody to its target antigen. A competitive ELISA can be employed to determine the relative binding affinity of the conjugated antibody compared to its unconjugated counterpart.
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of bioconjugation, it is invaluable for assessing the binding of a fluorescently labeled conjugated antibody to cells that express the target antigen on their surface. This provides a quantitative measure of target engagement at the single-cell level.[3][4]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative information on the kinetics (association and dissociation rates) and affinity of the interaction between the conjugated biomolecule and its target. This level of detail is crucial for understanding any subtle changes in binding dynamics post-conjugation.
Cell-Based Functional Assays
Ultimately, the goal of many bioconjugates is to elicit a biological response. Cell-based assays are therefore critical for confirming that the conjugated biomolecule can still perform its intended function.
-
Cytotoxicity Assays (for ADCs): Assays such as the MTT or LDH release assay are used to measure the ability of an ADC to kill target cancer cells. This directly assesses the efficacy of the delivered cytotoxic payload.
-
Signaling Pathway Activation/Inhibition Assays: For biomolecules that modulate cellular signaling, specific assays can be used to measure the downstream effects. For example, if an antibody is designed to block a growth factor receptor, an assay could measure the phosphorylation of downstream signaling proteins.
Experimental Protocols
Detailed Protocol for a Cell-Based Cytotoxicity Assay (MTT)
This protocol is adapted for determining the IC50 value of an antibody-drug conjugate.
-
Cell Seeding:
-
Culture target cells (antigen-positive) and control cells (antigen-negative) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the conjugated biomolecule (ADC) and the unconjugated antibody (as a control) in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Detailed Protocol for Flow Cytometry Analysis of Antibody Binding
This protocol outlines the steps for assessing the binding of a conjugated antibody to target cells.
-
Cell Preparation:
-
Harvest target cells expressing the antigen of interest and resuspend them in FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well V-bottom plate or into FACS tubes.
-
Add the fluorescently labeled conjugated antibody at a predetermined optimal concentration. Also, include an unstained control and an isotype control.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice by adding 200 µL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 200-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of the stained cells compared to the controls. An increase in MFI indicates binding of the conjugated antibody.
-
Visualizing the Molecular Context: Signaling Pathways and Workflows
Understanding the biological context in which the conjugated biomolecule functions is crucial. The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: HER2 Signaling Pathway.
Caption: ADC Functional Validation Workflow.
References
- 1. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Flow Cytometry Protocols [bdbiosciences.com]
Comparing the efficiency of Azido-PEG8-propargyl with other crosslinking chemistries
For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a foundational technique in applications ranging from antibody-drug conjugates (ADCs) to proteomic studies. The choice of crosslinking chemistry is critical, directly impacting the efficiency, specificity, and stability of the final conjugate. This guide provides an objective comparison of Azido-PEG8-propargyl, a popular "click chemistry" reagent, with other widely used crosslinking chemistries, supported by experimental data and detailed protocols.
This compound utilizes the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The molecule itself is bifunctional, featuring an azide group and a terminal alkyne (propargyl group) separated by an 8-unit polyethylene glycol (PEG) spacer. This PEG linker enhances aqueous solubility and provides spatial separation between the conjugated molecules.[1][2][3][]
Overview of Major Crosslinking Chemistries
The effectiveness of a crosslinker is determined by its reactivity, specificity towards target functional groups, reaction kinetics, and stability under physiological conditions. Here, we compare the CuAAC chemistry of this compound against three common alternatives: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), N-hydroxysuccinimide (NHS) esters, and maleimides.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of an azide and a terminal alkyne, like those in this compound, catalyzed by a Cu(I) species.[5] It is known for its rapid kinetics, high yields, and exceptional specificity, as neither azides nor alkynes are naturally present in biological systems, preventing side reactions with native biomolecules. The resulting triazole linkage is highly stable.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A major advancement on CuAAC, SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne drives the reaction forward without the need for a metal catalyst, making it truly bioorthogonal and ideal for applications in living cells where copper toxicity is a concern.
-
NHS Esters: N-hydroxysuccinimide esters are one of the most common classes of amine-reactive crosslinkers. They react with primary amines, such as the side chain of lysine residues, to form stable amide bonds. The reaction is efficient at physiological to slightly alkaline pH (7.2-8.5). However, NHS esters are susceptible to hydrolysis in aqueous environments, which can compete with the desired crosslinking reaction and reduce efficiency.
-
Maleimides: This chemistry is highly selective for sulfhydryl (thiol) groups, found in cysteine residues. The reaction, a Michael addition, is extremely rapid and efficient under mild physiological conditions (pH 6.5-7.5), proceeding approximately 1,000 times faster than the reaction with amines at neutral pH. This specificity allows for site-directed conjugation, as cysteines are often less abundant on protein surfaces than lysines. A key limitation is the potential for the resulting thioether bond to undergo a retro-Michael reaction, particularly in the presence of other thiols.
Quantitative Data and Performance Comparison
The choice of crosslinker often depends on a trade-off between reaction speed, specificity, and biocompatibility. The tables below summarize the key characteristics and kinetic data for these chemistries.
Table 1: Qualitative Comparison of Crosslinking Chemistries
| Feature | CuAAC (e.g., this compound) | SPAAC (e.g., DBCO, BCN) | NHS Esters | Maleimides |
| Target Group | Alkyne or Azide | Azide or Strained Alkyne | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction pH | 4 - 11 | Physiological (typically ~7.4) | 7.2 - 8.5 | 6.5 - 7.5 |
| Biocompatibility | Good; requires copper catalyst which can be toxic to cells. | Excellent; no toxic metal catalyst required. | Good; generally well-tolerated. | Good; generally well-tolerated. |
| Specificity | Excellent (Bioorthogonal). | Excellent (Bioorthogonal). | Moderate; reacts with all accessible primary amines. | High; very selective for thiols within the optimal pH range. |
| Key Advantages | Fast kinetics, high yields, stable triazole linkage. | Bioorthogonal, suitable for live-cell labeling. | Well-established, reacts with abundant functional groups. | Fast kinetics, high selectivity for cysteine. |
| Key Limitations | Requires cytotoxic copper catalyst. | Kinetics are dependent on the specific cyclooctyne used. | Susceptible to hydrolysis, potential for non-specific labeling. | Resulting bond can be reversible (retro-Michael reaction). |
Table 2: Comparative Kinetic Data for Click Chemistry Reactions
| Reaction Type | Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| SPAAC | BCN | 0.14 | |
| SPAAC | DIBO | 0.17 | |
| SPAAC | DIFO | 0.076 | |
| SPAAC | DBCO | ~0.1 |
Note: Kinetic data for CuAAC is highly dependent on the specific ligand, copper concentration, and reactants, but it is generally considered a very fast reaction. Direct quantitative comparison with SPAAC is complex as conditions vary widely. NHS ester and maleimide reactions are also very rapid, often reaching completion in minutes to hours.
Diagrams of Mechanisms and Workflows
Caption: Reaction mechanisms for common bioconjugation chemistries.
Caption: General workflow for comparing crosslinking efficiency.
Experimental Protocols
The following are generalized protocols for performing and evaluating a crosslinking reaction. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific system.
Protocol 1: General Protein Crosslinking with Azido-PEG-Alkyne (CuAAC)
This protocol describes the crosslinking of two proteins, one functionalized with an azide and the other with an alkyne.
Materials:
-
Azide-functionalized Protein A (in PBS or amine-free buffer)
-
Alkyne-functionalized Protein B (in PBS or amine-free buffer)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate, freshly prepared in water)
-
Copper ligand stock solution (e.g., 50 mM THPTA or TBTA in water/DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine Azide-Protein A and Alkyne-Protein B to desired final concentrations (e.g., 1-10 µM).
-
Add the copper ligand to the reaction mixture to a final concentration of ~5 times the copper concentration (e.g., 500 µM). Ligands like THPTA prevent copper precipitation and accelerate the reaction.
-
Add CuSO₄ to the reaction to a final concentration of ~100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of ~1-2 mM. The ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
(Optional) Quench the reaction by adding a chelating agent like EDTA.
-
Proceed to analysis by SDS-PAGE or other methods.
Protocol 2: Comparative Analysis of Crosslinking Efficiency by SDS-PAGE
This method is used to visually assess the formation of higher molecular weight species, indicating a successful crosslinking event.
Procedure:
-
Set up parallel crosslinking reactions for each chemistry (CuAAC, SPAAC, NHS, Maleimide) according to their optimal conditions (as described in Protocol 1 for CuAAC and manufacturer's guidelines for others). Include a negative control for each reaction with no crosslinker added.
-
After the incubation period, take an aliquot from each reaction tube.
-
Add SDS-PAGE loading buffer (containing a reducing agent like DTT or β-mercaptoethanol if disulfide bonds are not the target) to each aliquot.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).
-
Analysis: Compare the lanes. A successful crosslinking reaction will show a decrease in the intensity of the monomer bands and the appearance of new, higher molecular weight bands corresponding to the crosslinked complex. The intensity of these new bands relative to the unreacted monomers provides a qualitative measure of efficiency.
Conclusion
The selection of a crosslinking chemistry is a critical decision in experimental design. This compound , leveraging the power of CuAAC click chemistry, offers a highly efficient and specific method for creating stable biomolecular conjugates. Its primary drawback is the requirement for a copper catalyst, which can be detrimental in cellular environments.
For applications in living systems, SPAAC chemistry is the superior choice due to its bioorthogonality and lack of catalyst-induced toxicity. For researchers targeting specific, common amino acid residues, NHS esters and maleimides remain powerful, cost-effective, and kinetically rapid options. NHS esters are ideal for targeting abundant lysine residues, while maleimides provide high selectivity for less common cysteine residues. Ultimately, the optimal crosslinker is dictated by the nature of the biomolecules, the experimental environment (in vitro vs. in vivo), and the desired level of specificity.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Azido-PEG8-propargyl
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Azido-PEG8-propargyl are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a bifunctional linker molecule containing both a potentially hazardous azide group and a reactive propargyl group.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazard associated with this compound stems from the azide functional group. Organic azides are energetic compounds that can be sensitive to heat, light, shock, and friction, and may decompose explosively. They are also acutely toxic. The propargyl group (a terminal alkyne) is a reactive functional group but is generally less hazardous than the azide.
Key Hazards:
-
Explosive Potential: Organic azides can be explosive, particularly when heated or subjected to mechanical shock.
-
Toxicity: Azides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.
-
Reactivity: Azides can react with acids to form hydrazoic acid, a highly toxic and explosive gas. They can also form dangerously explosive salts with heavy metals such as copper, lead, silver, and mercury.
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body | A lab coat. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. |
II. Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as gloves, pipette tips, and weighing papers, in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and reaction mixtures, in a dedicated, leak-proof, and sealable liquid waste container.
-
Use a container made of a material compatible with the solvents used (plastic is generally recommended for azide waste to avoid the formation of metal azides)[1].
-
Clearly label the container as "Hazardous Liquid Chemical Waste" and list all components, including solvents and their approximate concentrations.
-
Step 2: Labeling and Storage
-
Ensure all waste containers are clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Potentially Explosive").
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
-
Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Store azide-containing waste separately from acids, heavy metals, and halogenated solvents[1][2][3].
Step 3: Arranging for Disposal
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed chemical waste disposal service.
-
Provide the waste disposal service with accurate information about the contents of the waste containers.
III. Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.
-
Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal, as described in the protocol above.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
IV. Chemical Deactivation (Expert Use Only)
Chemical deactivation of organic azides can be performed to render the waste less hazardous, but these procedures are themselves hazardous and should only be attempted by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
One common method for the destruction of azides is treatment with nitrous acid[4]. This reaction should be performed with caution in a fume hood, as it can generate toxic gases. Due to the inherent risks, it is strongly recommended that this task be left to professional waste disposal services.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Azido-PEG8-propargyl
Essential Safety and Handling Guide for Azido-PEG8-propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of this compound, a bifunctional molecule increasingly utilized in bioconjugation and drug development. Adherence to these operational and disposal plans is critical for ensuring laboratory safety and experimental integrity. The following procedures are based on the known hazards of the azide and propargyl functional groups.
Hazard Identification and Mitigation
This compound combines a potentially explosive azide group with a reactive propargyl group. While the PEG linker may reduce the shock sensitivity of the azide, caution is paramount. Propargyl groups themselves can be flammable and reactive.[1][2]
Primary Hazards:
-
Azide Group: Potential for explosive decomposition when subjected to heat, shock, or friction. Can form highly toxic and explosive hydrazoic acid if mixed with strong acids.[2]
-
Propargyl Group: Flammable and may react vigorously with oxidizing agents. Can be toxic if inhaled, ingested, or absorbed through the skin.[1][3]
-
Skin and Eye Irritation: May cause irritation upon contact.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side-Shields | ANSI Z87.1-rated | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides an additional layer of protection for the entire face from splashes. | |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Provides protection against incidental contact. Nitrile offers good resistance to common solvents used with this compound. |
| Body Protection | Laboratory Coat | Chemical-resistant | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder form outside of a certified chemical fume hood. | Prevents inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should occur within a designated area, preferably a certified chemical fume hood.
-
Preparation and Review:
-
Before commencing work, thoroughly review this guide and the Safety Data Sheet (SDS) for any related compounds.
-
Ensure a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Line the work surface with absorbent, disposable bench paper.
-
-
Weighing and Solution Preparation:
-
When weighing the substance, use a balance inside a fume hood to minimize inhalation risk.
-
Use non-metallic spatulas (e.g., plastic or ceramic) to handle the solid compound to avoid friction that could initiate decomposition of the azide.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
-
Reaction Setup and Execution:
-
Conduct all reactions within the chemical fume hood.
-
Avoid heating the compound unless specifically required by a validated protocol, and even then, use appropriate shielding.
-
Keep away from strong oxidizing agents, strong acids, and sources of ignition.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Consult the manufacturer’s recommendations for the optimal storage temperature, which is typically refrigerated (-20°C).
-
Store away from incompatible materials.
-
Spill Management
-
Small Spills (within a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. Never pour down the drain. |
| Decontamination | Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), with the rinsate collected as hazardous liquid waste. |
All waste must be disposed of through your institution's hazardous waste management program.
Visual Workflow for Safe Handling
The following diagram outlines the key procedural steps for safely handling this compound from receipt to disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
